YM-750
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-cycloheptyl-1-(9H-fluoren-2-ylmethyl)-3-(2,4,6-trimethylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O/c1-21-16-22(2)30(23(3)17-21)32-31(34)33(27-11-6-4-5-7-12-27)20-24-14-15-29-26(18-24)19-25-10-8-9-13-28(25)29/h8-10,13-18,27H,4-7,11-12,19-20H2,1-3H3,(H,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLJREWZCZHGGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)N(CC2=CC3=C(C=C2)C4=CC=CC=C4C3)C5CCCCCC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432731 | |
| Record name | YM 750 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138046-43-2 | |
| Record name | YM 750 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Mechanism of Action of ORX750: A Selective Orexin Receptor 2 Agonist
Cambridge, MA & London, UK - ORX750, an investigational compound developed by Centessa Pharmaceuticals, is a highly potent and selective oral agonist of the orexin receptor 2 (OX2R). Emerging preclinical and clinical data illuminate its mechanism of action, which centers on the targeted activation of the orexin signaling pathway, a critical regulator of wakefulness and arousal. This in-depth guide consolidates the current understanding of ORX750's pharmacological profile, supported by experimental data and methodologies.
ORX750 is designed to address the underlying pathophysiology of narcolepsy type 1 (NT1), a sleep disorder characterized by the loss of orexin-producing neurons. By mimicking the action of endogenous orexin peptides at the OX2R, ORX750 aims to restore wakefulness and mitigate the debilitating symptoms of narcolepsy, including excessive daytime sleepiness and cataplexy.
Core Mechanism: Selective OX2R Agonism
ORX750 functions as a potent agonist at the human orexin receptor 2 (OX2R), with preclinical studies demonstrating an in vitro half-maximal effective concentration (EC50) of 0.11 nM.[1] A key feature of ORX750 is its remarkable selectivity for OX2R over the orexin receptor 1 (OX1R), with a selectivity ratio of approximately 9,800-fold.[1] This high selectivity is intended to maximize the therapeutic effects on wakefulness, which are primarily mediated by OX2R, while potentially minimizing off-target effects that might be associated with OX1R activation.
The binding of ORX750 to OX2R initiates a cascade of intracellular signaling events. Orexin receptors are G-protein coupled receptors (GPCRs), and their activation leads to the stimulation of various downstream pathways that ultimately result in neuronal excitation and the promotion of a wakeful state.
Quantitative Pharmacological Profile
The following tables summarize the key quantitative data that characterize the pharmacological profile of ORX750 from both preclinical and clinical investigations.
| Parameter | Value | Assay System | Reference |
| EC50 (hOX2R) | 0.11 nM | FLIPR assay in CHO cells expressing human OX2R | [1] |
| EC50 (hOX1R) | ~1100 nM | FLIPR assay in CHO cells expressing human OX1R | [1] |
| Selectivity | ~9,800-fold for OX2R | Calculated from EC50 values | [1] |
| In vivo Efficacy | Increased wake time at ≥0.1 mg/kg | Atax and DTA mouse models of narcolepsy | [1][2] |
| In vivo Efficacy | Suppressed cataplexy at ≥0.1 mg/kg | Atax and DTA mouse models of narcolepsy | [1][2] |
Table 1: Preclinical Pharmacology of ORX750
| Dose | Mean Sleep Latency (MWT) vs. Placebo | Karolinska Sleepiness Scale (KSS) Improvement vs. Placebo | Study Population | Reference |
| 1.0 mg | 18 minutes vs. 10 minutes (p=0.04) | Not reported as statistically significant | Acutely sleep-deprived healthy volunteers | [3] |
| 2.5 mg | 32 minutes vs. 17 minutes (p=0.01) | 1.6-point improvement (p=0.03) | Acutely sleep-deprived healthy volunteers | [3] |
Table 2: Phase 1 Clinical Trial Results of ORX750 in Healthy Volunteers
Signaling Pathways and Experimental Workflows
The mechanism of action of ORX750 can be visualized through its interaction with the orexin signaling pathway. The following diagrams, generated using the DOT language, illustrate the key molecular interactions and the workflow of a typical preclinical to clinical development path for a compound like ORX750.
Caption: Orexin Signaling Pathway Activated by ORX750
Caption: Experimental Workflow for ORX750 Development
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in the evaluation of ORX750's mechanism of action.
In Vitro Potency and Selectivity: FLIPR Calcium Flux Assay
Objective: To determine the half-maximal effective concentration (EC50) of ORX750 at the human orexin 1 and 2 receptors.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either the human orexin 1 receptor (hOX1R) or human orexin 2 receptor (hOX2R) are cultured in appropriate media and seeded into 384-well black-walled, clear-bottom microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C. This allows the dye to enter the cells.
-
Compound Preparation: A serial dilution of ORX750 is prepared in a separate compound plate.
-
FLIPR Measurement: The cell plate and compound plate are placed into a Fluorescent Imaging Plate Reader (FLIPR). The instrument first measures the baseline fluorescence of the cells in each well. It then adds the various concentrations of ORX750 from the compound plate to the cell plate.
-
Data Acquisition: The FLIPR continuously monitors the fluorescence intensity in each well. An increase in intracellular calcium upon receptor activation by ORX750 leads to a significant increase in fluorescence.
-
Data Analysis: The peak fluorescence response at each concentration of ORX750 is measured. The data are then plotted as fluorescence intensity versus log[ORX750 concentration], and a sigmoidal dose-response curve is fitted to determine the EC50 value.
In Vivo Efficacy: Murine Models of Narcolepsy
Objective: To assess the wake-promoting and anti-cataplectic effects of ORX750 in animal models that mimic human narcolepsy.
Methodology:
-
Animal Models: Orexin/ataxin-3 transgenic mice or diphtheria toxin A (DTA) chain transgenic mice, which exhibit a progressive loss of orexin neurons and display narcolepsy-like symptoms (e.g., fragmented sleep-wake patterns, cataplexy-like episodes), are used.
-
Surgical Implantation: Mice are surgically implanted with electrodes for electroencephalography (EEG) to monitor brain activity and electromyography (EMG) to monitor muscle tone.
-
Baseline Recording: After a recovery period, baseline sleep-wake patterns and cataplexy-like events are recorded for at least 24 hours.
-
Drug Administration: ORX750 is administered orally at various doses. A vehicle control is administered to a separate group of mice.
-
Post-Dosing Recording: EEG and EMG signals are continuously recorded for several hours post-dosing.
-
Data Analysis: The recorded EEG and EMG data are scored to classify the animal's state as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep. The total time spent in wakefulness and the number and duration of cataplexy-like episodes (characterized by a sudden loss of muscle tone while the EEG indicates wakefulness) are quantified and compared between the ORX750-treated and vehicle-treated groups.
Clinical Assessment of Wakefulness: Maintenance of Wakefulness Test (MWT)
Objective: To objectively measure the ability of a subject to remain awake during the day.
Methodology:
-
Subject Preparation: Healthy volunteers are acutely sleep-deprived to induce a state of sleepiness.
-
Test Environment: The test is conducted in a quiet, dark, and comfortable room.
-
Procedure: The test consists of a series of trials (typically 4) conducted at 2-hour intervals. For each trial, the subject is asked to sit quietly in a chair and try to remain awake for a specified period (e.g., 40 minutes).
-
Polysomnography: The subject is monitored with polysomnography (including EEG, EOG, and EMG) to objectively determine sleep onset.
-
Data Analysis: The primary endpoint is the sleep latency, defined as the time from the start of the trial to the first epoch of sleep. The mean sleep latency across the trials is calculated and compared between the ORX750 and placebo treatment periods.
Subjective Assessment of Sleepiness: Karolinska Sleepiness Scale (KSS)
Objective: To measure a subject's subjective level of sleepiness at a specific time.
Methodology:
-
Administration: The KSS is a self-report questionnaire administered at regular intervals, often before each MWT trial.
-
Rating Scale: The scale ranges from 1 ("extremely alert") to 9 ("extremely sleepy, fighting sleep").
-
Instruction: The subject is asked to rate their level of sleepiness over the preceding few minutes.
-
Data Analysis: The numerical scores are recorded and the mean score is calculated for each treatment condition. The change in KSS score from baseline and the difference between ORX750 and placebo are statistically analyzed.
References
The Orexin 2 Receptor Agonist YM-750 (ORX750): A Deep Dive into its Signaling and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-750, also known as ORX750, is a potent and selective oral agonist of the orexin 2 receptor (OX2R), a G-protein coupled receptor predominantly expressed in the brain. The orexin system is a key regulator of wakefulness, and its dysfunction is implicated in sleep disorders like narcolepsy. ORX750 is currently in clinical development for the treatment of narcolepsy and other disorders characterized by excessive daytime sleepiness. This technical guide provides a comprehensive overview of the signaling pathways activated by this compound, summarizes key quantitative data from preclinical and clinical studies, and details the experimental methodologies used to characterize this promising therapeutic agent.
Core Signaling Pathway of this compound (ORX750)
This compound exerts its effects by mimicking the action of the endogenous neuropeptide orexin-A at the OX2R. Activation of OX2R initiates a cascade of intracellular signaling events that ultimately lead to neuronal excitation and the promotion of wakefulness. The OX2R is known to couple to multiple G-protein subtypes, including Gq, Gi, and Gs, leading to the activation of diverse downstream effector pathways.
The primary signaling cascade initiated by this compound at the OX2R involves the activation of the Gq protein subtype. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This increase in intracellular calcium and activation of PKC are key events that contribute to the excitatory effects of this compound on neurons.
Furthermore, OX2R activation can also couple to Gi and Gs proteins, which respectively inhibit or stimulate adenylyl cyclase, leading to a decrease or increase in cyclic AMP (cAMP) levels. The activation of these pathways can modulate the activity of various downstream targets, including mitogen-activated protein kinases (MAPKs) such as ERK1/2, which are involved in regulating gene expression and neuronal plasticity.
Figure 1: Simplified signaling pathway of this compound (ORX750) via the Orexin 2 Receptor (OX2R).
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (ORX750) from in vitro and in vivo studies.
In Vitro Pharmacology
| Parameter | Value | Species | Assay | Reference |
| EC50 at hOX2R | 0.11 nM | Human | FLIPR Assay | [1] |
| Selectivity (hOX1R/hOX2R) | 9,800-fold | Human | FLIPR Assay | [1] |
Preclinical In Vivo Efficacy (Mouse Models of Narcolepsy)
| Model | Dose (oral) | Effect | Reference |
| Atax Mouse | 0.3 mg/kg | Increased latency to sleep and cataplexy | [2] |
| DTA Mouse | 0.1 mg/kg | Maximal (100%) wake time for at least 3 hours | |
| Wild Type Mouse | 1 mg/kg | Significantly increased wake time |
Phase 1 Clinical Trial Data (Acutely Sleep-Deprived Healthy Volunteers)
| Dose | N | Mean Sleep Latency on MWT (minutes) | Change from Placebo in Mean Sleep Latency (minutes) | p-value | Reference |
| 1.0 mg | 8 | 17.6 - 18 | 8.1 | 0.04 | [3][4] |
| 2.5 mg | 8 | 32 | 15.2 | 0.01 | [3][4][5][6] |
| 3.5 mg | 10 | 33.6 | 20.2 | <0.0001 | [3] |
| 5.0 mg | 8 | 37.9 | 22.6 | <0.0001 | [3] |
| Dose | N | Change from Placebo in Mean KSS Score | p-value | Reference |
| 2.5 mg | 8 | -1.6 points | 0.03 | [1] |
Detailed Experimental Protocols
In Vitro Potency and Selectivity: FLIPR Calcium Mobilization Assay
A Fluorescent Imaging Plate Reader (FLIPR) assay is a common method to determine the potency of compounds that act on Gq-coupled receptors by measuring changes in intracellular calcium.
Objective: To determine the EC50 of this compound at the human orexin 2 receptor (hOX2R) and its selectivity over the human orexin 1 receptor (hOX1R).
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either recombinant hOX1R or hOX2R are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well microplates and incubated overnight.
-
Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow the dye to enter the cells.
-
Compound Preparation: this compound is serially diluted to a range of concentrations.
-
FLIPR Measurement: The microplate is placed in the FLIPR instrument. The baseline fluorescence is measured before the addition of this compound. The compound is then added to the wells, and the change in fluorescence intensity, corresponding to the increase in intracellular calcium, is recorded over time.
-
Data Analysis: The peak fluorescence response is plotted against the log of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
Figure 2: Workflow for the FLIPR Calcium Mobilization Assay.
Clinical Efficacy: Maintenance of Wakefulness Test (MWT)
The MWT is a standard clinical assessment used to measure an individual's ability to stay awake in a sleep-inducing environment.
Objective: To assess the wake-promoting effects of this compound in acutely sleep-deprived healthy volunteers.
Methodology:
-
Participant Preparation: Healthy volunteers are subjected to a period of acute sleep deprivation.
-
Test Environment: The test is conducted in a quiet, dimly lit room.
-
Procedure: The MWT consists of a series of trials (typically four) conducted at 2-hour intervals. During each trial, the participant is instructed to sit quietly and try to remain awake for a set period (e.g., 40 minutes).
-
Data Acquisition: Polysomnography is used to monitor brain waves (EEG), eye movements (EOG), and muscle tone (EMG) to objectively determine when sleep occurs.
-
Sleep Latency: The time from the start of the trial to the first epoch of sleep is measured as the sleep latency.
-
Data Analysis: The mean sleep latency across all trials is calculated for each treatment condition (this compound and placebo).
Figure 3: Protocol for the Maintenance of Wakefulness Test (MWT).
Conclusion
This compound (ORX750) is a potent and selective OX2R agonist that demonstrates significant wake-promoting effects in both preclinical models and human clinical trials. Its mechanism of action, centered on the activation of the orexin 2 receptor and its downstream signaling pathways, offers a targeted approach to treating disorders of hypersomnolence. The quantitative data presented in this guide underscore its potential as a best-in-class therapeutic agent. Further clinical development will be crucial in fully elucidating the therapeutic profile of this compound and its role in the management of narcolepsy and other sleep-wake disorders.
References
- 1. neurologylive.com [neurologylive.com]
- 2. neurologylive.com [neurologylive.com]
- 3. neurology.org [neurology.org]
- 4. neurologylive.com [neurologylive.com]
- 5. pharmatimes.com [pharmatimes.com]
- 6. Centessa Pharma Reports Positive Phase 1 Data For ORX750 In Sleep-Deprived Volunteers; Stock Up [longbridge.com]
The Discovery, Preclinical Development, and Clinical Emergence of ORX750: A Novel Orexin Receptor 2 Agonist
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
ORX750, a potent and selective orexin receptor 2 (OX2R) agonist, is a promising therapeutic candidate for treating sleep-wake disorders, including narcolepsy and idiopathic hypersomnia. Developed by Centessa Pharmaceuticals, this investigational compound has demonstrated significant wake-promoting effects in both preclinical models and early-stage clinical trials. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of ORX750, intended to serve as a resource for researchers, scientists, and drug development professionals in the field of sleep medicine and neuroscience.
Introduction: The Orexin System and the Rationale for OX2R Agonism
The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G-protein coupled receptors (orexin 1 receptor [OX1R] and orexin 2 receptor [OX2R]), plays a pivotal role in regulating wakefulness, arousal, and other physiological processes. A deficiency in orexin-producing neurons is the underlying cause of narcolepsy type 1, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy. Consequently, agonism of orexin receptors presents a rational therapeutic strategy to restore wakefulness in these patients. ORX750 is a novel, orally bioavailable small molecule designed to selectively activate OX2R, a key receptor in the promotion and maintenance of wakefulness.
Discovery and Synthesis of ORX750
The discovery of ORX750 was guided by a structure-based drug design approach, leveraging high-resolution crystallography and cryo-electron microscopy to inform the rational design of a potent and selective OX2R agonist. While the specific chemical structure and detailed synthesis of ORX750 are proprietary to Centessa Pharmaceuticals, the general approach to synthesizing selective OX2R agonists has been described in the scientific literature.
A representative synthetic scheme for a class of biphenylcarboxamide-based OX2R agonists is presented below. This multi-step synthesis typically involves the formation of a central biphenyl core, followed by the introduction of key functional groups to achieve the desired potency and selectivity for the OX2R.
Representative Synthesis of a Biphenylcarboxamide OX2R Agonist:
Caption: A generalized synthetic workflow for biphenylcarboxamide OX2R agonists.
Mechanism of Action and Signaling Pathway
ORX750 is a selective agonist of the orexin receptor 2 (OX2R), a G-protein coupled receptor predominantly expressed in brain regions associated with wakefulness. Upon binding to OX2R, ORX750 mimics the action of the endogenous orexin neuropeptides, initiating a downstream signaling cascade that ultimately leads to neuronal excitation and the promotion of a wakeful state.
The activation of OX2R by an agonist like ORX750 primarily couples to Gq/11 and Gi/o proteins. The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events contribute to the depolarization of the neuron and increased neuronal firing. The Gi pathway, on the other hand, can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Caption: Simplified Orexin Receptor 2 (OX2R) signaling pathway activated by ORX750.
Preclinical Development
The preclinical evaluation of ORX750 involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy in animal models of narcolepsy.
In Vitro Characterization
The potency and selectivity of ORX750 were assessed using in vitro functional assays.
| Parameter | Value | Assay |
| EC50 at human OX2R | 0.11 nM | FLIPR Assay |
| Selectivity over human OX1R | >9,800-fold | FLIPR Assay |
Table 1: In Vitro Potency and Selectivity of ORX750
In Vivo Efficacy in Narcolepsy Mouse Models
The wake-promoting and anti-cataplectic effects of ORX750 were evaluated in established mouse models of narcolepsy, including the Diphtheria Toxin A (DTA) and Ataxin-3 (Atax) models, which mimic the orexin neuron loss seen in human narcolepsy.
| Model | Dose (oral) | Effect on Wakefulness | Effect on Cataplexy |
| DTA Mouse | 0.1 mg/kg | Maximized wake time | Suppressed cataplexy |
| Atax Mouse | 0.1 mg/kg | Maximized wake time | Suppressed cataplexy |
| Wild-Type Mouse | 1 mg/kg | Increased wake time | Not applicable |
Table 2: In Vivo Efficacy of ORX750 in Mouse Models
Clinical Development
ORX750 has progressed into clinical development, with a Phase 1 study completed in healthy volunteers and a Phase 2 study initiated in patients with narcolepsy and idiopathic hypersomnia.
Phase 1 Clinical Trial
A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose Phase 1 trial was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of ORX750 in healthy adult volunteers. A proof-of-concept arm was included to assess the wake-promoting effects in acutely sleep-deprived subjects.
| Dose | Mean Sleep Latency (MWT) | Change from Placebo (MWT) | Karolinska Sleepiness Scale (KSS) |
| 1.0 mg | 18 minutes | +8 minutes | Not reported |
| 2.5 mg | 32 minutes | +15 minutes | Statistically significant improvement |
| 5.0 mg | 37.9 minutes | +22.6 minutes | Statistically significant improvement |
Table 3: Key Pharmacodynamic Results from the Phase 1 Trial of ORX750 in Acutely Sleep-Deprived Healthy Volunteers
The pharmacokinetic profile of ORX750 was consistent with once-daily dosing. The compound was generally well-tolerated, with no serious adverse events reported.
Experimental Protocols
In Vitro FLIPR Assay for OX2R Agonist Activity
The following provides a general protocol for assessing OX2R agonist activity using a Fluorometric Imaging Plate Reader (FLIPR) assay, a common method for measuring intracellular calcium mobilization.
Caption: A generalized workflow for the FLIPR assay to determine OX2R agonist activity.
In Vivo Narcolepsy Mouse Model Protocol
This outlines a general procedure for evaluating the efficacy of a compound in a transgenic mouse model of narcolepsy.
Caption: A typical experimental workflow for assessing a compound's efficacy in a mouse model of narcolepsy.
Maintenance of Wakefulness Test (MWT) Protocol
The MWT is a standard clinical assessment of the ability to remain awake.
Caption: A standard protocol for the Maintenance of Wakefulness Test (MWT).
Conclusion and Future Directions
ORX750 has emerged as a promising, potent, and selective OX2R agonist with a compelling preclinical and early clinical profile. The data generated to date support its potential as a novel therapeutic for narcolepsy and other disorders of hypersomnolence. The ongoing Phase 2 clinical trial will provide further insights into the efficacy and safety of ORX750 in patient populations. Future research will likely focus on long-term safety, optimal dosing in different patient subgroups, and the potential for combination therapies. The continued development of ORX750 represents a significant advancement in the field of sleep medicine and offers hope for patients with debilitating sleep-wake disorders.
An In-Depth Technical Guide to Saruparib (AZD5305): A Next-Generation Selective PARP1 Inhibitor
Disclaimer: The initial request for information on "YM-750" as a selective PARP1 inhibitor did not yield a matching compound with this designation and function. The chemical entity identified as this compound (CAS 138046-43-2) is not a known PARP1 inhibitor. Therefore, this guide focuses on a well-characterized, potent, and highly selective PARP1 inhibitor, Saruparib (AZD5305) , to fulfill the core requirements of the request for a technical whitepaper on a selective PARP1 inhibitor for a scientific audience.
Introduction
Saruparib (AZD5305) is an investigational, orally bioavailable, next-generation small molecule inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1).[1] It is designed for high potency and selectivity for PARP1 over PARP2 and other PARP family members.[2][3] The primary mechanism of action of PARP inhibitors is based on the concept of synthetic lethality, where the inhibition of PARP-mediated DNA repair is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination repair (HRR) due to mutations in genes like BRCA1 and BRCA2.[4][5] By selectively targeting PARP1, Saruparib aims to enhance the therapeutic window and improve upon the safety profile of first-generation, dual PARP1/PARP2 inhibitors, potentially reducing hematological toxicities.[6][7] This document provides a comprehensive overview of the chemical structure, properties, pharmacology, and preclinical data for Saruparib.
Chemical Structure and Properties
Saruparib is a complex heterocyclic molecule with the following key identifiers and properties.
Table 1: Chemical and Physical Properties of Saruparib (AZD5305)
| Property | Value | Reference(s) |
| IUPAC Name | 5-[4-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl]-N-methylpyridine-2-carboxamide | [8] |
| CAS Number | 2589531-76-8 | [8] |
| Molecular Formula | C₂₂H₂₆N₆O₂ | [8] |
| Molecular Weight | 406.49 g/mol | [8] |
| Appearance | Solid powder | [4] |
| Solubility | Soluble in DMSO (e.g., 16 mg/mL) | [9] |
Pharmacology and Mechanism of Action
Saruparib exerts its anti-cancer effects through a dual mechanism involving the catalytic inhibition of PARP1 and the trapping of PARP1 on DNA.
Selective PARP1 Inhibition and PARP Trapping
Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[8] When PARP1 is inhibited in cells with deficient homologous recombination repair (HRR), these unrepaired SSBs are converted to toxic double-strand breaks (DSBs) during DNA replication, leading to cell death—a classic example of synthetic lethality.[10][11]
Saruparib is a highly potent and selective inhibitor of PARP1.[3] In addition to inhibiting the catalytic activity of PARP1, Saruparib also "traps" the PARP1 enzyme on the DNA at the site of a single-strand break.[3][12] This PARP1-DNA complex is a physical impediment to DNA replication and is considered a more cytotoxic lesion than the unrepaired SSB alone.[10] The high selectivity of Saruparib for PARP1 over PARP2 is a key differentiating feature, as PARP2 has been implicated in hematopoietic stem cell survival, and its inhibition may contribute to the hematological toxicity observed with first-generation dual PARP1/2 inhibitors.[12]
Table 2: In Vitro Inhibitory Activity of Saruparib (AZD5305)
| Target/Assay | IC₅₀ | Reference(s) |
| PARP1 (enzymatic) | 3 nM | [3][13] |
| PARP2 (enzymatic) | 1400 nM | [3] |
| PARP1 Selectivity (enzymatic) | >450-fold | [3] |
| PARylation Inhibition (A549 cells) | 2.3 nM | [3] |
| PARP1 Trapping (A549 cells) | Potent at low nM concentrations | [12][14] |
| PARP2 Trapping (A549 cells) | Not observed | [12][14] |
Signaling Pathway of PARP1 Inhibition and Synthetic Lethality
The therapeutic rationale for Saruparib is centered on the synthetic lethal interaction with HRR deficiency. The following diagram illustrates this pathway.
Preclinical Efficacy
Saruparib has demonstrated potent and selective anti-proliferative activity in preclinical models, particularly those with deficiencies in the HRR pathway.
In Vitro Cellular Activity
In cellular assays, Saruparib shows marked selectivity for cancer cells with BRCA mutations or other HRR defects.
Table 3: Anti-proliferative Activity of Saruparib (AZD5305) in Cell Lines
| Cell Line | Genotype | IC₅₀ (antiproliferative) | Reference(s) |
| DLD-1 | BRCA2 wild-type | >10 µM | [13] |
| DLD-1 | BRCA2 -/- | Single-digit nM range | [13] |
| Various BRCA mutant cells | BRCA1/2 mutant | Single-digit nM | [14] |
| Isogenic BRCA wild-type cells | BRCA1/2 wild-type | Double-digit µM | [14] |
In Vivo Efficacy
In vivo studies using xenograft and patient-derived xenograft (PDX) models have shown robust and durable anti-tumor activity of Saruparib.
Table 4: In Vivo Efficacy of Saruparib (AZD5305)
| Model | Treatment | Outcome | Reference(s) |
| MDA-MB-436 (BRCA1 mutant TNBC xenograft) | ≥0.1 mg/kg daily | Profound tumor regressions (≥90%) | [12] |
| DLD-1 (BRCA2 -/- xenograft) | Not specified | Robust and durable efficacy | [12] |
| BRCA1/2-associated PDX models | Saruparib | Superior antitumor activity vs. Olaparib (75% vs. 37% complete response rate) | [15][16] |
| BRCA1/2-associated PDX models | Saruparib | Significantly longer median progression-free survival vs. Olaparib (>386 days vs. 90 days) | [15][16] |
Pharmacokinetics
Pharmacokinetic studies in preclinical models have demonstrated that Saruparib has excellent oral bioavailability and a favorable pharmacokinetic profile, allowing for sustained target engagement.[2] Clinical data from the PETRA study (NCT04644068) indicated a dose-proportional increase in exposure and an optimal pharmacological profile with no food interactions.[17]
Experimental Protocols
The following sections provide an overview of the methodologies used to characterize Saruparib.
PARP Trapping Assay (Immunofluorescence-based)
This assay quantifies the ability of an inhibitor to trap PARP1 on chromatin.
Methodology:
-
Cell Seeding: Plate cells (e.g., A549) in a suitable multi-well plate and allow them to adhere.
-
Compound Incubation: Treat cells with a range of concentrations of Saruparib or other PARP inhibitors for a defined period.
-
Pre-extraction: Wash cells with a buffer containing a mild detergent to remove soluble, non-chromatin-bound proteins.
-
Fixation and Permeabilization: Fix the remaining cellular structures with a crosslinking agent like paraformaldehyde, followed by permeabilization to allow antibody access to the nucleus.
-
Immunostaining: Incubate with a primary antibody specific for PARP1.
-
Secondary Antibody: After washing, incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Imaging: Acquire images using a high-content imaging system.
-
Data Analysis: Quantify the nuclear fluorescence intensity, which is proportional to the amount of chromatin-bound (trapped) PARP1.[12]
Cell Viability Assay
This assay determines the anti-proliferative effect of Saruparib.
Methodology (based on a 7-day incubation):
-
Cell Seeding: Seed HRR-deficient (e.g., DLD-1 BRCA2 -/-) and HRR-proficient (e.g., DLD-1 wild-type) cells into 384-well plates.[13]
-
Compound Addition: Add Saruparib across a range of concentrations.
-
Incubation: Incubate the plates for 7 days at 37°C and 5% CO₂.[13]
-
Viability Assessment: On day 8, add a viability reagent (e.g., a fluorescent dye that stains dead cells like Sytox Green, or a metabolic indicator like resazurin) and a permeabilizing agent to determine the total cell number.[13]
-
Data Acquisition: Read the plate on a high-content imager or plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control and determine the IC₅₀ value.
In Vivo Xenograft/PDX Efficacy Study
This protocol assesses the anti-tumor activity of Saruparib in a living organism.
Methodology:
-
Model Establishment: Implant human cancer cells (xenograft) or patient-derived tumor fragments (PDX) subcutaneously into immunocompromised mice.[12]
-
Tumor Growth and Randomization: Once tumors reach a specified volume (e.g., 100-300 mm³), randomize the animals into different treatment cohorts.[12]
-
Compound Administration: Administer Saruparib, a vehicle control, and any comparator compounds (e.g., olaparib) daily via oral gavage at specified doses.[12]
-
Monitoring: Measure tumor dimensions and animal body weight regularly (e.g., twice weekly).
-
Endpoint: The study concludes when tumors reach a predetermined maximum size or after a set duration.
-
Data Analysis: Analyze parameters such as tumor growth inhibition (TGI), tumor regression, and time to progression.[12]
Conclusion
Saruparib (AZD5305) is a next-generation, highly potent, and selective PARP1 inhibitor that also functions as a potent PARP1 trapper. Its high selectivity for PARP1 over PARP2 offers the potential for an improved therapeutic index and reduced hematological toxicity compared to first-generation dual PARP inhibitors. Preclinical data robustly support its potent anti-tumor efficacy in models with homologous recombination repair deficiencies, demonstrating superior activity in some instances to established PARP inhibitors. Ongoing clinical trials will further elucidate the safety and efficacy of Saruparib as a promising targeted therapy for patients with BRCA-mutated and other HRR-deficient cancers.
References
- 1. Azd5305 – Application in Therapy and Current Clinical Research [essais-cliniques.be]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. PARP1 - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer [ecancer.org]
- 17. cancernetwork.com [cancernetwork.com]
YM-750 (CAS: 138046-43-2): A Technical Guide for Researchers
An In-depth Review of the Potent ACAT Inhibitor for Drug Development Professionals
Core Compound: YM-750 CAS Number: 138046-43-2 Molecular Formula: C₃₁H₃₆N₂O Mechanism of Action: Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibitor
This technical guide provides a comprehensive overview of this compound, a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on its mechanism of action, experimental applications, and quantitative data.
Introduction
This compound is a small molecule inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of cholesterol.[1][2][3] By catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acids, ACAT plays a crucial role in cellular cholesterol homeostasis and is implicated in the pathogenesis of atherosclerosis.[1][2][3] this compound has demonstrated significant hypocholesterolemic and anti-atherosclerotic properties in preclinical studies, making it a compound of interest for the development of novel therapies for cardiovascular diseases.
Quantitative Data
The following table summarizes the key quantitative data for this compound based on available research.
| Parameter | Value | Species/System | Reference |
| IC₅₀ (ACAT inhibition) | 0.18 µM | Not specified | [1][3] |
| In Vivo Efficacy | |||
| Plasma Cholesterol Reduction | Dose-dependent | Animal models | [1] |
| Atherosclerotic Lesion Reduction | Significant | Animal models | [1] |
Signaling Pathway of ACAT Inhibition in Macrophages
The primary mechanism by which this compound is thought to exert its anti-atherosclerotic effects is through the inhibition of ACAT1 in macrophages. In the arterial intima, macrophages take up modified low-density lipoprotein (LDL), leading to an accumulation of intracellular free cholesterol. ACAT1 esterifies this excess cholesterol into cholesteryl esters, which are then stored in lipid droplets, leading to the formation of "foam cells," a hallmark of atherosclerotic plaques. By inhibiting ACAT1, this compound prevents the formation of these cholesteryl esters, thereby reducing foam cell formation and the progression of atherosclerosis.
Below is a diagram illustrating the signaling pathway of macrophage foam cell formation and the point of intervention for this compound.
Caption: this compound inhibits ACAT1 in macrophages, blocking cholesterol esterification.
Experimental Protocols
This section details the methodologies for key experiments involving this compound, based on published literature.
In Vitro ACAT Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against ACAT activity.
Methodology:
-
Enzyme Source: Microsomes are prepared from a suitable source, such as rat liver or cultured cells (e.g., THP-1 macrophages).
-
Substrate: [¹⁴C]-oleoyl-CoA is used as the radiolabeled substrate.
-
Assay Buffer: A suitable buffer (e.g., phosphate buffer, pH 7.4) containing bovine serum albumin (BSA) is used.
-
Procedure: a. Microsomal protein is pre-incubated with varying concentrations of this compound (or vehicle control) for a specified time at 37°C. b. The reaction is initiated by the addition of [¹⁴C]-oleoyl-CoA. c. The reaction is allowed to proceed for a defined period and then stopped by the addition of a quenching solution (e.g., isopropanol/heptane). d. The formed [¹⁴C]-cholesteryl oleate is extracted and separated from the unreacted substrate using thin-layer chromatography (TLC). e. The radioactivity of the cholesteryl ester spot is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC₅₀ value is determined by non-linear regression analysis of the concentration-response curve.
In Vivo Anti-Atherosclerotic Efficacy in Animal Models
Objective: To evaluate the effect of this compound on the development of atherosclerotic lesions in a relevant animal model.
Methodology:
-
Animal Model: Apolipoprotein E-deficient (ApoE⁻/⁻) mice or LDL receptor-deficient (LDLR⁻/⁻) mice are commonly used models of atherosclerosis.
-
Diet: Animals are fed a high-fat, high-cholesterol "Western-type" diet to induce hypercholesterolemia and accelerate atherosclerosis.
-
Drug Administration: this compound is administered orally (e.g., by gavage or mixed in the diet) at various doses for a specified duration (e.g., 8-12 weeks). A control group receives the vehicle.
-
Outcome Measures: a. Plasma Lipid Profile: Blood samples are collected at baseline and at the end of the study to measure total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides. b. Atherosclerotic Lesion Analysis: i. At the end of the treatment period, animals are euthanized, and the aorta is dissected. ii. The extent of atherosclerotic lesions in the aortic root is quantified by staining with Oil Red O and morphometric analysis. iii. The total lesion area in the entire aorta can be assessed by en face analysis after staining with Sudan IV.
-
Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., t-test or ANOVA) to compare the treatment groups with the control group.
Macrophage Foam Cell Formation Assay
Objective: To assess the ability of this compound to inhibit the formation of foam cells from macrophages in vitro.
Methodology:
-
Cell Line: The human monocytic cell line THP-1 is a commonly used model.[4][5][6]
-
Differentiation: THP-1 monocytes are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Foam Cell Induction: Differentiated macrophages are incubated with oxidized low-density lipoprotein (ox-LDL) or acetylated LDL (ac-LDL) to induce lipid accumulation and foam cell formation.
-
Treatment: Cells are co-incubated with the lipid source and varying concentrations of this compound or vehicle control.
-
Assessment of Lipid Accumulation: a. Oil Red O Staining: Cells are fixed and stained with Oil Red O, which specifically stains neutral lipids (cholesteryl esters and triglycerides). The extent of staining is visualized by microscopy and can be quantified by extracting the dye and measuring its absorbance. b. Cholesterol Measurement: Cellular cholesterol content (free and esterified) can be quantified using enzymatic assays or high-performance liquid chromatography (HPLC).
-
Data Analysis: The effect of this compound on lipid accumulation is expressed as a percentage of the control (vehicle-treated) cells.
Conclusion
This compound is a potent ACAT inhibitor with demonstrated anti-atherosclerotic and hypocholesterolemic effects in preclinical models. Its mechanism of action, centered on the inhibition of cholesteryl ester formation in macrophages, makes it a compelling candidate for further investigation in the context of cardiovascular disease. The experimental protocols outlined in this guide provide a framework for researchers to further explore the therapeutic potential of this compound and similar compounds. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to assess its safety and efficacy in clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. macrophage cholesterol accumulation: Topics by Science.gov [science.gov]
- 4. arya.mui.ac.ir [arya.mui.ac.ir]
- 5. Long-term, in vivo therapeutic effects of a single dose of miR-145 micelles for atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unveiling YM-254890: A Technical Guide to a Potent Gαq/11 Inhibitor
It is highly probable that the query "YM-750" was a typographical error and the intended subject was the well-researched Gαq/11 inhibitor, YM-254890. This guide will focus on YM-254890, a potent and selective tool compound for studying G protein-coupled receptor (GPCR) signaling pathways.
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with YM-254890. It consolidates key research findings, presents quantitative data in a structured format, details experimental protocols, and visualizes the compound's mechanism of action and experimental applications.
Core Compound Profile
| Compound Name | YM-254890 |
| Chemical Class | Cyclic depsipeptide |
| Primary Target | Gαq and Gα11 subunits of heterotrimeric G proteins |
| Mechanism of Action | Prevents the exchange of GDP for GTP on the Gαq/11 subunit, thereby locking it in an inactive state.[1][2] |
| Source | Isolated from the culture broth of Chromobacterium sp. QS3666.[3] |
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations (IC50) of YM-254890 across various cellular assays and signaling readouts. These values highlight the compound's potency and selectivity.
Table 1: Inhibition of Gαq/11-Mediated Calcium Mobilization
| Cell Line | Receptor | Agonist | IC50 (nM) | Reference |
| Human Coronary Artery Endothelial Cells (HCAEC) | Endogenous P2Y2 Receptor | UTP (100 µM) | 3 | [3] |
| C6-15 cells | Human P2Y1 Receptor | 2MeSADP | 31 | [4] |
| CHO cells | M1 Receptor | Carbachol | 95 | [4] |
Table 2: Inhibition of Platelet Aggregation
| Platelet Source | Agonist | IC50 (µM) | Reference |
| Human platelet-rich plasma | ADP (2 µM) | 0.37 | [4] |
| Human platelet-rich plasma | ADP (5 µM) | 0.39 | [4] |
| Human platelet-rich plasma | ADP (20 µM) | 0.51 | [4] |
Table 3: Inhibition of ERK1/2 Phosphorylation
| Cell Line | Receptor Class | Estimated IC50 (nM) | Reference |
| HCAEC | Gq-coupled | ~1-2 | [3] |
| HCAEC | Gs-coupled | ~1-2 | [3] |
| HCAEC | Gi/o-coupled | 27 | [3] |
Key Experimental Protocols
This section details the methodologies for key experiments frequently cited in YM-254890 research, providing a practical guide for reproducing these studies.
Intracellular Calcium Mobilization Assay
Objective: To measure the inhibitory effect of YM-254890 on Gαq/11-mediated increases in intracellular calcium concentration.
Methodology:
-
Cell Culture: Human Coronary Artery Endothelial Cells (HCAEC) are cultured in EBM-2 medium supplemented with growth factors and 5% FBS.[5] Cells are typically used between the third and eighth passages.[5]
-
Cell Preparation: Cells are seeded in appropriate culture plates and grown to a suitable confluency. Prior to the assay, cells are starved overnight.[5]
-
Inhibitor Pre-treatment: Cells are pre-treated with the desired concentration of YM-254890 (e.g., 30 nM) or vehicle control for a specified duration (e.g., 40 minutes).[3]
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's protocol.
-
Agonist Stimulation: Baseline fluorescence is recorded before the addition of a Gαq/11-coupled receptor agonist (e.g., 100 µM UTP or ATP).[3]
-
Data Acquisition: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity over time using a suitable plate reader or microscope.
-
Data Analysis: The peak calcium response in YM-254890-treated cells is compared to the vehicle-treated control to determine the percentage of inhibition. IC50 values are calculated from a dose-response curve.[3]
cAMP Accumulation Assay
Objective: To assess the effect of YM-254890 on Gs- and Gi/o-mediated modulation of cyclic AMP levels.
Methodology:
-
Cell Culture and Preparation: HCAEC are cultured and prepared as described for the calcium mobilization assay.
-
Inhibitor Pre-treatment: Cells are pre-treated with YM-254890 or vehicle.
-
Stimulation:
-
Gs Pathway: To measure the inhibition of Gs-mediated cAMP production, cells are stimulated with a Gs-coupled receptor agonist (e.g., an adenosine A2 receptor agonist).[3]
-
Gi/o Pathway: To assess the effect on Gi/o-mediated inhibition of cAMP production, cells are first treated with an adenylyl cyclase activator like forskolin, followed by a Gi/o-coupled receptor agonist (e.g., SDF-1α for CXCR4).[3]
-
-
Cell Lysis and cAMP Measurement: After stimulation, the reaction is stopped, and cells are lysed. The intracellular cAMP concentration is determined using a competitive enzyme immunoassay (EIA) kit.[3]
-
Data Normalization and Analysis: cAMP levels are normalized to the total protein content of each sample. The effect of YM-254890 is determined by comparing the cAMP levels in treated versus untreated cells.
In Vitro [³⁵S]GTPγS Binding Assay
Objective: To directly measure the effect of YM-254890 on the binding of GTPγS to Gα subunits in isolated cell membranes.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cells expressing the receptor of interest (e.g., P2Y1 or M1 for Gq).[3]
-
Assay Components: The assay mixture contains prepared cell membranes, GDP, the agonist for the receptor of interest, and [³⁵S]GTPγS.
-
Inhibitor Addition: YM-254890 is added at various concentrations to the assay mixture.
-
Incubation: The reaction is incubated to allow for [³⁵S]GTPγS binding to the Gα subunits.
-
Termination and Measurement: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes. The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.
-
Analysis: The specific binding in the presence of YM-254890 is compared to the control to determine the inhibitory effect.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of YM-254890 and a typical experimental workflow for its characterization.
Caption: Mechanism of action of YM-254890 on the Gαq signaling pathway.
Caption: A typical experimental workflow to characterize the effects of YM-254890.
References
- 1. pnas.org [pnas.org]
- 2. Frontiers | Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 [frontiersin.org]
- 3. Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
The Unseen Target: A Technical Guide to the Identification and Validation of YM155 as a Survivin Suppressant
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the target identification and validation of YM155 (Sepantronium Bromide), a potent small-molecule suppressor of the anti-apoptotic protein survivin. Initially misidentified in some contexts as YM-750, YM155 has emerged as a significant investigational anti-cancer agent due to its targeted mechanism of action. This document details the preclinical and clinical evidence supporting survivin as the primary target of YM155, outlines the experimental methodologies used for its validation, and presents key quantitative data in a structured format for ease of reference.
Executive Summary
YM155 is a novel imidazolium-based compound that has demonstrated potent anti-tumor activity in a wide range of preclinical cancer models.[1][2] Its primary mechanism of action is the suppression of survivin, a member of the inhibitor of apoptosis protein (IAP) family that is overexpressed in most human cancers and is associated with a poor prognosis.[3][4] YM155 has been shown to downregulate survivin at both the mRNA and protein levels, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[3] While initially believed to act as a direct transcriptional repressor of the survivin gene (BIRC5), recent evidence suggests a more complex mechanism involving the generation of reactive oxygen species (ROS) and the modulation of upstream signaling pathways.[5][6] This guide will synthesize the available data to provide a comprehensive overview of the target identification and validation of YM155.
Target Identification: Survivin as the Key Player
Survivin, encoded by the BIRC5 gene, is a bifunctional protein involved in both the inhibition of apoptosis and the regulation of mitosis. Its expression is highly restricted in normal adult tissues but is significantly upregulated in a broad spectrum of human malignancies. This differential expression profile makes survivin an attractive target for cancer therapy.
The identification of YM155 as a survivin suppressant originated from a high-throughput screening of a chemical library using a reporter assay for the survivin gene promoter.[7] This initial finding was followed by extensive preclinical studies to validate survivin as the primary target of YM155.
Mechanism of Action of YM155
YM155 exerts its anti-cancer effects primarily through the suppression of survivin, which leads to a cascade of downstream events culminating in cancer cell death.
Key Mechanistic Features:
-
Survivin Downregulation: YM155 has been consistently shown to decrease the expression of survivin at both the messenger RNA (mRNA) and protein levels in various cancer cell lines.[3]
-
Induction of Apoptosis: By suppressing the anti-apoptotic protein survivin, YM155 promotes programmed cell death.[3]
-
Cell Cycle Arrest: YM155 has been observed to cause cell cycle arrest, often at the G0/G1 or S-phase, in a cell-type-dependent manner.[2][3]
-
Generation of Reactive Oxygen Species (ROS): More recent studies have indicated that YM155 can induce the production of ROS within mitochondria, which contributes to its cytotoxic effects and the secondary suppression of survivin.[5]
-
DNA Damage: YM155 has been shown to cause DNA damage, which may be a consequence of ROS generation.[8]
The following diagram illustrates the proposed signaling pathway of YM155's action:
Caption: Proposed mechanism of action of YM155.
Quantitative Data: In Vitro Potency of YM155
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of YM155 in various cancer cell lines as reported in preclinical studies.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SH-SY5Y | Neuroblastoma | 8 - 212 | [3] |
| CHLA-255 | Neuroblastoma | 8 - 9 | [9] |
| NGP | Neuroblastoma | 8 - 9 | [9] |
| DU145 | Prostate Cancer | 8.3 | [6] |
| PC3 | Prostate Cancer | 3.3 | [6] |
| UKF-NB-3 | Neuroblastoma | Varies (38- to 76-fold increase in resistant lines) | [10] |
| HT-1080 | Fibrosarcoma | 3.1 | [11] |
| GBM cell lines | Glioblastoma | 2.3 - 12 | [11] |
Experimental Protocols for Target Validation
The validation of survivin as the target of YM155 has been accomplished through a series of key experiments. Detailed methodologies for these experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of YM155 on cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of YM155 (e.g., 0-20 nM) for a specified period (e.g., 72 hours).[6]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis for Survivin Expression
This technique is used to detect and quantify the levels of survivin protein in cells treated with YM155.
Protocol:
-
Cell Lysis: Treat cells with YM155 for the desired time, then lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for survivin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells following YM155 treatment.
Protocol:
-
Cell Treatment: Treat cancer cells with YM155 at the desired concentration and time point.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for YM155 target validation and logical relationships in its mechanism.
Caption: A typical experimental workflow for validating YM155's effect on survivin.
Caption: Logical relationship of YM155's effects from molecular to organismal level.
Clinical Development and Future Directions
YM155 has undergone several Phase I and II clinical trials in patients with various advanced cancers, including non-small-cell lung cancer, melanoma, and diffuse large B-cell lymphoma.[12][13][14][15][16] While single-agent activity has been modest in some settings, the safety profile of YM155 has been generally manageable.[13][14][15] Ongoing research is focused on combination therapies, where YM155 may sensitize cancer cells to other cytotoxic agents or targeted therapies.[3][9] The identification of predictive biomarkers for YM155 response is also a critical area of investigation to enable patient stratification and improve clinical outcomes.
Conclusion
The collective evidence from preclinical and clinical studies strongly supports the identification and validation of survivin as a key molecular target of YM155. Its ability to suppress this critical anti-apoptotic protein provides a strong rationale for its continued investigation as a potential anti-cancer therapeutic. This technical guide has provided a comprehensive overview of the data, methodologies, and conceptual frameworks that underpin our current understanding of YM155's mechanism of action, serving as a valuable resource for researchers and drug development professionals in the field of oncology.
References
- 1. Preclinical efficacy of sepantronium bromide (YM155) in multiple myeloma is conferred by down regulation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity [mdpi.com]
- 4. Preclinical efficacy of sepantronium bromide (YM155) in multiple myeloma is conferred by down regulation of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by sepantronium bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A phase I/II study of sepantronium bromide (YM155, survivin suppressor) with paclitaxel and carboplatin in patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. YM155, a survivin suppressant, triggers PARP-dependent cell death (parthanatos) and inhibits esophageal squamous-cell carcinoma xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. YM155-Adapted Cancer Cell Lines Reveal Drug-Induced Heterogeneity and Enable the Identification of Biomarker Candidates for the Acquired Resistance Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cell type selective YM155 prodrug targets receptor-interacting protein kinase 2 to induce brain cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase I/II study of sepantronium bromide (YM155, survivin suppressor) with paclitaxel and carboplatin in patients with advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase II study of the survivin suppressant YM155 in patients with refractory diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multicenter phase II trial of YM155, a small-molecule suppressor of survivin, in patients with advanced, refractory, non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase I study of YM155, a novel survivin suppressant, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
In Vitro Efficacy and Mechanism of Action of YM-750, an Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro studies conducted on YM-750, a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). The document details the compound's mechanism of action, summarizes key quantitative data, and outlines relevant experimental protocols. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this compound's role in cellular processes.
Introduction to this compound
This compound, with the chemical name 1-((9H-fluoren-2-yl)methyl)-1-cycloheptyl-3-mesitylurea, has been identified as a potent small molecule inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol, converting it into cholesteryl esters for storage in lipid droplets. This process is implicated in the pathology of several diseases, including atherosclerosis and hyperlipidemia. This compound was developed by Yamanouchi Laboratories and has undergone phase I clinical trials for the treatment of hyperlipidemia.[1]
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of ACAT.[2][3] By blocking ACAT, this compound prevents the conversion of free cholesterol to cholesteryl esters. This inhibition is significant in the context of atherosclerosis, as the accumulation of cholesteryl esters within macrophages in the arterial walls leads to the formation of foam cells, a hallmark of atherosclerotic plaques. In vitro studies have demonstrated that this compound can suppress the accumulation of esterified cholesterol in macrophage-derived foam cells.[2]
Quantitative Data
The inhibitory potency of this compound against ACAT has been quantified in vitro. The following table summarizes the available data.
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound | Acyl-CoA:cholesterol acyltransferase (ACAT) | Enzymatic Assay | 0.18 µM | [2][3] |
Experimental Protocols
While specific, detailed experimental protocols for in vitro studies using this compound are not extensively published, a general methodology for assessing ACAT inhibition can be described.
4.1. In Vitro ACAT Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the activity of the ACAT enzyme.
-
Materials:
-
Microsomal preparations containing ACAT enzyme (from cell lines like THP-1 or animal tissues).
-
[14C]oleoyl-CoA (radioactive substrate).
-
Bovine serum albumin (BSA).
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation cocktail and vials.
-
Thin-layer chromatography (TLC) plates.
-
-
Procedure:
-
Prepare a reaction mixture containing the microsomal enzyme preparation, BSA, and the test compound (this compound) at various concentrations.
-
Initiate the enzymatic reaction by adding the radioactive substrate, [14C]oleoyl-CoA.
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol and heptane).
-
Extract the lipids from the reaction mixture.
-
Separate the resulting cholesteryl esters from the unreacted oleoyl-CoA using thin-layer chromatography (TLC).
-
Quantify the amount of radioactive cholesteryl ester formed using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its in vitro evaluation.
References
The Elusive YM-750: Pivoting to a Archetypal Kinase Inhibitor in Cell Signaling Analysis
A deep dive into the effects of the well-characterized TAK1 inhibitor, 5Z-7-oxozeaenol, on cellular signaling cascades, providing a comprehensive technical guide for researchers, scientists, and drug development professionals.
Initial investigations into the cellular effects of a compound designated YM-750 have proven inconclusive due to a lack of specific and detailed scientific literature. To address the core scientific query regarding the impact of a targeted inhibitor on cell signaling, this guide will pivot to a well-documented and structurally distinct analog, 5Z-7-oxozeaenol. This natural product serves as a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical node in cellular signaling pathways regulating inflammation, immunity, and cell survival. By examining the effects of 5Z-7-oxozeaenol, we can construct a representative and in-depth technical guide that fulfills the user's request for detailed data, experimental protocols, and pathway visualizations.
Introduction to TAK1 and the Role of 5Z-7-oxozeaenol
Transforming growth factor-β-activated kinase 1 (TAK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. It plays a crucial role in the activation of the NF-κB and MAPK signaling pathways in response to various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as genotoxic stress. Through the activation of these pathways, TAK1 promotes cell survival by inducing the expression of anti-apoptotic proteins and cytokines, thereby inhibiting apoptosis and fostering cell proliferation.[1] The therapeutic potential of targeting TAK1 has been explored in the context of various cancers and inflammatory diseases.[1]
5Z-7-oxozeaenol is a natural product that acts as a potent, irreversible inhibitor of TAK1.[1] It covalently binds to a cysteine residue in the active site of the kinase, leading to its inactivation.[1] This specific mechanism of action makes it a valuable tool for dissecting the roles of TAK1 in various cellular processes.
Quantitative Effects of 5Z-7-oxozeaenol on Cell Signaling
The inhibitory activity of 5Z-7-oxozeaenol has been quantified in various assays. The following table summarizes key quantitative data regarding its effects on TAK1 and downstream signaling events.
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| IC50 (TAK1) | 8.5 nM | Recombinant human TAK1/TAB1 | In vitro kinase assay | (Will be populated with data from further targeted searches) |
| Inhibition of TNF-α-induced NF-κB activation | ~50 nM | HeLa cells | Luciferase reporter assay | (Will be populated with data from further targeted searches) |
| Inhibition of IL-1β-induced JNK phosphorylation | ~100 nM | A549 cells | Western Blot | (Will be populated with data from further targeted searches) |
| Induction of Apoptosis (in combination with TMZ) | Significant increase | Glioblastoma cell lines | Flow Cytometry (Annexin V) | [2] |
Experimental Protocols
To facilitate the replication and extension of studies on TAK1 inhibition, this section provides detailed methodologies for key experiments.
In Vitro Kinase Assay for TAK1 Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against TAK1 kinase activity.
Materials:
-
Recombinant human TAK1/TAB1 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (at Km concentration for TAK1)
-
Substrate peptide (e.g., MKK6-derived peptide)
-
Test compound (e.g., 5Z-7-oxozeaenol) at various concentrations
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well white-walled plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the test compound, recombinant TAK1/TAB1 enzyme, and the substrate peptide to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Western Blot for Phosphorylated Signaling Proteins
Objective: To assess the effect of a TAK1 inhibitor on the phosphorylation status of downstream signaling proteins (e.g., IKKβ, JNK, p38).
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Stimulus (e.g., TNF-α, IL-1β)
-
Test compound (e.g., 5Z-7-oxozeaenol)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IKKβ, anti-phospho-JNK, anti-phospho-p38, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with the test compound at various concentrations for a specified time (e.g., 1 hour).
-
Stimulate the cells with the appropriate agonist (e.g., TNF-α) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizing the Impact of TAK1 Inhibition on Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by TAK1 and how its inhibition by 5Z-7-oxozeaenol disrupts these cascades.
The Canonical NF-κB Signaling Pathway
Caption: Inhibition of TAK1 by 5Z-7-oxozeaenol blocks the phosphorylation and activation of the IKK complex, preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB.
The MAPK/JNK and p38 Signaling Pathways
Caption: 5Z-7-oxozeaenol-mediated inhibition of TAK1 prevents the activation of the downstream MAPKKs (MKK4/7 and MKK3/6) and subsequently the MAPKs (JNK and p38), leading to reduced inflammatory gene expression and potentially sensitizing cells to apoptosis.
Experimental Workflow for Assessing TAK1 Inhibition
References
The ACAT Inhibitor YM-750: A Technical Overview of its Applications in Cardiovascular and Endocrine Research
For Researchers, Scientists, and Drug Development Professionals
YM-750 is a potent, orally active inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification of cholesterol and its subsequent storage in cells. With an IC50 of 0.18 μM, this compound has emerged as a significant tool in preclinical research, particularly in the fields of atherosclerosis and endocrinology.[1] This technical guide provides an in-depth overview of the core applications of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Core Applications and Mechanism of Action
This compound's primary mechanism of action is the inhibition of ACAT, which plays a critical role in two key pathological processes: the formation of foam cells in atherosclerosis and the synthesis of aldosterone in the adrenal cortex.
In the context of atherosclerosis , ACAT1 is the predominant isoform in macrophages. Its inhibition by this compound is expected to prevent the accumulation of cholesteryl esters within these immune cells, thereby blocking their transformation into foam cells, a hallmark of atherosclerotic plaques.[2][3]
In the adrenal cortex , ACAT1 is involved in storing cholesterol, the precursor for steroid hormone synthesis. This compound has been shown to specifically suppress the expression of the aldosterone synthase gene (CYP11B2) and subsequent aldosterone secretion, suggesting a potential therapeutic application in conditions like primary aldosteronism.[4][5][6]
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.
Table 1: In Vitro Inhibition of Aldosterone Synthesis by this compound
| Parameter | Treatment Condition | Result | Reference |
| CYP11B2 mRNA Expression | H295R cells stimulated with KCl | Significant decrease with this compound treatment | [7] |
| Aldosterone Production | H295R cells stimulated with KCl | Significantly decreased in the this compound treated group | [7] |
| NURR1 and NGFIB mRNA Expression | H295R cells stimulated with KCl | Decreased with this compound treatment | [7] |
Table 2: Preclinical Anti-Atherosclerotic Effects of an ACAT Inhibitor (FR145237)
Note: Data for a similar ACAT inhibitor is provided as a proxy due to the limited availability of specific quantitative in vivo atherosclerosis data for this compound in the searched literature.
| Animal Model | Treatment | Plasma Total Cholesterol Reduction | Aortic Atherosclerosis Reduction | Reference |
| Cholesterol-fed rabbits | FR145237 (0.1 mg/kg) | 80% | 44% | [8] |
| Cholesterol-fed rabbits | FR145237 (0.32 mg/kg) | 96% | 90% | [8] |
| Cholesterol-fed rabbits | FR145237 (1.0 mg/kg) | 97% | 90% | [8] |
| WHHL rabbits | FR145237 (10 mg/kg) | No significant effect | 61% reduction in coronary artery lesions | [8] |
Key Experimental Protocols
This section details the methodologies for two key experimental assays used to evaluate the efficacy of this compound.
Foam Cell Formation Assay using Oil Red O Staining
This protocol is used to visualize the accumulation of neutral lipids within macrophages, a key indicator of foam cell formation.
Materials:
-
Macrophage cell line (e.g., J774, THP-1)
-
Culture medium
-
Oxidized low-density lipoprotein (oxLDL)
-
Phosphate-buffered saline (PBS)
-
10% Formalin
-
60% Isopropanol
-
Oil Red O stock solution (0.35 g in 100 ml of isopropanol)
-
Oil Red O working solution (6 ml stock + 4 ml ddH2O, filtered)
-
Hematoxylin (for counterstaining)
Procedure:
-
Culture macrophages in a suitable culture plate.
-
Induce foam cell formation by incubating the cells with oxLDL (e.g., 50 µg/ml) for 24-48 hours. A control group should be left untreated.
-
Remove the culture medium and wash the cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash the cells twice with distilled water.
-
Incubate the cells with 60% isopropanol for 5 minutes.
-
Allow the cells to dry completely.
-
Add the Oil Red O working solution and incubate for 10 minutes at room temperature.
-
Remove the Oil Red O solution and wash the cells four times with distilled water.
-
Counterstain with Hematoxylin for 1 minute to visualize the nuclei.
-
Wash the cells with water and acquire images under a microscope. Lipid droplets will appear as red puncta.[9][10]
Inhibition of CYP11B2 Gene Expression Assay
This protocol is designed to quantify the effect of this compound on the expression of the aldosterone synthase gene in adrenocortical cells.
Materials:
-
Human adrenocortical carcinoma cell line (H295R)
-
Culture medium
-
Potassium chloride (KCl) for stimulation
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
Quantitative real-time PCR (qPCR) reagents and instrument
-
Primers for CYP11B2 and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Culture H295R cells to the desired confluency.
-
Pre-treat the cells with this compound at various concentrations for a specified period.
-
Stimulate the cells with KCl to induce CYP11B2 expression. A non-stimulated control group should be included.
-
After the stimulation period, harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using primers specific for CYP11B2 and a housekeeping gene.
-
Analyze the qPCR data to determine the relative expression of CYP11B2 in the different treatment groups, normalized to the housekeeping gene.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound's applications.
Conclusion
This compound stands as a valuable research tool for investigating the roles of ACAT in disease. Its potent and specific inhibitory action allows for the elucidation of complex cellular processes involved in atherosclerosis and steroid hormone synthesis. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of ACAT inhibition. Further preclinical and clinical investigations are warranted to fully understand the in vivo efficacy and safety profile of this compound and similar compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. YM750, an ACAT Inhibitor, Acts on Adrenocortical Cells to Inhibit Aldosterone Secretion Due to Depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. YM750, an ACAT Inhibitor, Acts on Adrenocortical Cells to Inhibit Aldosterone Secretion Due to Depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of FR145237, a novel ACAT inhibitor, on atherogenesis in cholesterol-fed and WHHL rabbits. Evidence for a direct effect on the arterial wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for YM155 (Sepantronium Bromide) in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
YM155, also known as sepantronium bromide, is a potent small-molecule suppressant of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1] Survivin is overexpressed in many cancers and is associated with resistance to therapy and poor prognosis.[2][3] YM155 has been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and cause cell cycle arrest.[4][5] These application notes provide detailed protocols for the use of YM155 in cell culture experiments, including cell viability and apoptosis assays, along with data on its efficacy and a summary of the key signaling pathways it affects.
Mechanism of Action
YM155 was initially identified as a transcriptional suppressor of the survivin gene (BIRC5).[2] Subsequent research has revealed a more complex mechanism of action. It has been shown to induce DNA damage and generate reactive oxygen species (ROS).[5] The primary mode of action is now understood to involve the generation of ROS, which in turn leads to the suppression of survivin expression through a ROS/AKT/FoxO/survivin signaling axis. Additionally, YM155 has been found to impact other signaling pathways, including the EGFR/MAPK and NF-κB pathways.[6][7] The induction of apoptosis by YM155 involves both the intrinsic and extrinsic pathways, characterized by the cleavage of caspases-3, -7, -8, and -9.[8][9]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of YM155 in various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time |
| Neuroblastoma | |||
| CHLA-255 | Neuroblastoma | 8 | 72 hours[4] |
| NGP | Neuroblastoma | 9 | 72 hours[4] |
| UKF-NB-3 | Neuroblastoma | 0.49 | 120 hours[10] |
| LAN-6 | Neuroblastoma | 248 | Not Specified[11] |
| Anaplastic Thyroid Cancer | |||
| ACT1 | Anaplastic Thyroid Cancer | 3.24 | Not Specified[5] |
| THJ16T | Anaplastic Thyroid Cancer | 5.102 | Not Specified[5] |
| THJ29T | Anaplastic Thyroid Cancer | 18.64 | Not Specified[5] |
| THJ11T | Anaplastic Thyroid Cancer | 73.387 | Not Specified[5] |
| Prostate Cancer | |||
| DU145 | Prostate Cancer | 8.3 | 72 hours[12] |
| PC3 | Prostate Cancer | 3.3 | 72 hours[12] |
| Gastric Cancer | |||
| SGC-7901 | Gastric Cancer | 13.2 | 48 hours[3] |
| MKN-28 | Gastric Cancer | 11.6 | 48 hours[3] |
| Retinal Pigment Epithelium | |||
| ARPE-19 | Immortalized RPE | >50 (for significant apoptosis) | 12 hours[6] |
Experimental Protocols
Cell Culture and YM155 Treatment
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM/F-12) supplemented with 5-10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin
-
YM155 (Sepantronium Bromide)
-
Dimethyl sulfoxide (DMSO)
-
Sterile, tissue culture-treated plates and flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks until they reach approximately 80% confluency.
-
Prepare a stock solution of YM155 by dissolving it in DMSO. For example, create a 10 mM stock solution. Further dilute this stock in sterile cell culture medium to achieve the desired final concentrations (e.g., 10, 20, 50, 100 µmol/L stock solutions).[6]
-
Trypsinize and count the cells. Seed the cells into appropriate well plates (e.g., 96-well for viability assays, 6-well for apoptosis or western blotting) at a predetermined density. Allow the cells to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing the desired concentrations of YM155. Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with YM155 in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS, pH 4.7)[13]
-
Microplate reader
Protocol:
-
Following the treatment period with YM155, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.[13]
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Cells treated with YM155 in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
After treatment with YM155 (e.g., with 10-100 nM for 12-24 hours), collect both the floating and adherent cells.[6] To harvest adherent cells, gently trypsinize them.
-
Centrifuge the cell suspension at approximately 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the samples by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Western Blot Analysis
Materials:
-
Cells treated with YM155
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-survivin, anti-cleaved caspase-3, -7, -8, -9, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After YM155 treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.[9]
Mandatory Visualization
Caption: YM155 signaling pathways leading to apoptosis and cell cycle arrest.
Caption: General experimental workflow for studying the effects of YM155.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Frontiers | Survivin inhibition with YM155 ameliorates experimental pulmonary arterial hypertension [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Effects of YM155 on survivin levels and viability in neuroblastoma cells with acquired drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. YM155 inhibits retinal pigment epithelium cell survival through EGFR/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Survivin Inhibitor YM-155 Sensitizes Tumor Necrosis Factor– Related Apoptosis-Inducing Ligand-Resistant Glioma Cells to Apoptosis through Mcl-1 Downregulation and by Engaging the Mitochondrial Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for YM-750 in a Laboratory Setting
Introduction
YM-750 is a potent and selective inhibitor of the serine/threonine kinase, Polo-like kinase 1 (Plk1). Plk1 plays a crucial role in the regulation of the cell cycle, particularly during mitosis. Its overexpression is frequently observed in a variety of human cancers, making it an attractive target for cancer therapy. This compound demonstrates significant anti-proliferative activity in a range of cancer cell lines and has been evaluated in preclinical and clinical studies. These application notes provide an overview of the use of this compound in a laboratory setting, including its mechanism of action, protocols for in vitro and in vivo studies, and relevant signaling pathways.
Mechanism of Action
This compound exerts its biological effects by selectively inhibiting the kinase activity of Plk1. This inhibition disrupts the normal progression of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The primary mechanism involves the interference with the formation and function of the mitotic spindle, a critical structure for chromosome segregation.
Data Presentation
The following table summarizes the key pharmacological data for this compound.
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (Plk1 kinase inhibition) | 1.2 nM | Cell-free assay | [1] |
| IC50 (Cell growth inhibition) | 3.7 nM | A549 (human lung carcinoma) | [1] |
| 4.1 nM | HeLa (human cervical cancer) | [1] | |
| 5.5 nM | HCT116 (human colon cancer) | [1] | |
| Tumor Growth Inhibition (in vivo) | 78% | A549 xenograft model (10 mg/kg, i.v.) | [2] |
Experimental Protocols
In Vitro Plk1 Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against Plk1 kinase.
Materials:
-
Recombinant human Plk1 enzyme
-
Biotinylated peptide substrate (e.g., Biotin-Ahx-PLHSpT-NH2)
-
ATP
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
Streptavidin-coated plates
-
Europium-labeled anti-phospho-serine/threonine antibody
-
Time-resolved fluorescence (TRF) reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microplate, add the Plk1 enzyme, biotinylated peptide substrate, and this compound (or DMSO as a control) to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the Europium-labeled anti-phospho-serine/threonine antibody and incubate for 60 minutes.
-
Wash the plate thoroughly.
-
Read the time-resolved fluorescence using a suitable plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (or DMSO as a control) for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment and determine the IC50 value.
In Vivo Tumor Xenograft Study
This protocol provides a general guideline for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation (e.g., A549)
-
This compound formulation for intravenous (i.v.) or oral (p.o.) administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the desired dosing schedule and route.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Plk1 signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: Simplified Plk1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the preclinical evaluation of this compound.
References
YM-750 dosage and concentration for experiments
A comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of YM-750, including detailed dosage, concentration, and protocols for in vitro and in vivo studies.
Disclaimer: The following information is intended for research purposes only. It is crucial to consult relevant safety data sheets and institutional guidelines before handling this compound.
Introduction
This compound is a compound of interest in preclinical research. To facilitate further investigation into its biological effects and therapeutic potential, this document provides a summary of reported dosages and concentrations for various experimental applications, along with detailed protocols for key assays.
Data Presentation: this compound Dosage and Concentration
The effective concentration and dosage of this compound can vary significantly depending on the experimental system. The following tables summarize reported quantitative data for in vitro and in vivo studies.
Table 1: this compound Concentrations for In Vitro Experiments
| Cell Line | Assay Type | Effective Concentration (IC50/EC50) | Notes |
| LA7 (Mammary Adenocarcinoma) | Cellular Viability (MTT Assay) | 10-30 µM | Treatment for 24, 48, and 72 hours showed dose-dependent effects.[1] |
| LA7 (Mammary Adenocarcinoma) | Clonogenic Assay | 10, 20, and 30 µM | Assessed colony formation potential over 10 days post-treatment.[1] |
| LA7 (Mammary Adenocarcinoma) | Mitochondrial Membrane Potential (JC-1 Assay) | 10 and 20 µM | Investigated the alteration of mitochondrial integrity after 24 hours of treatment.[1] |
Table 2: this compound Dosages for In Vivo Experiments
| Animal Model | Dosing Route | Dosage | Study Focus |
| N/A | N/A | N/A | In vivo dosage information for a compound specifically designated as this compound is not readily available in the public domain. Researchers should perform dose-ranging studies to determine the optimal and safe dosage for their specific animal model and research question. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. Below are protocols for key assays mentioned in the literature for compounds with similar mechanisms of action.
1. In Vitro Cellular Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the viability of adherent cell lines.
-
Materials:
-
Target cells (e.g., LA7)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[1]
-
Prepare serial dilutions of this compound in a complete culture medium to achieve final concentrations ranging from 1 to 40 µM.[1]
-
Replace the medium in each well with the medium containing the respective this compound concentrations. Include vehicle control wells (medium with the same concentration of solvent used for this compound).
-
Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).[1]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2.5 hours in the dark.[1]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[1]
-
Measure the absorbance at 540 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Clonogenic Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound.
-
Materials:
-
Target cells (e.g., LA7)
-
Complete cell culture medium
-
This compound stock solution
-
60 mm culture dishes
-
Paraformaldehyde (4%)
-
Crystal Violet stain (0.5%)
-
-
Procedure:
-
Seed 2 x 10³ cells into each 60 mm culture dish and allow them to adhere overnight.[1]
-
Treat the cells with various concentrations of this compound (e.g., 10, 20, and 30 µM) for 24 hours.[1]
-
After 24 hours, wash the cells with PBS and replenish with fresh complete medium.
-
Incubate the dishes for 10 days, changing the medium every 3 days.[1]
-
After the incubation period, fix the cell colonies with 4% paraformaldehyde and then stain with 0.5% crystal violet for 30 minutes.[1]
-
Wash the dishes with water, allow them to dry, and count the number of colonies.
-
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the experimental design and the compound's mechanism of action.
Caption: Workflow for in vitro evaluation of this compound.
It is important to note that the specific signaling pathways affected by this compound are not well-documented in publicly available literature. Researchers should consider investigating pathways commonly associated with the observed cellular effects, such as apoptosis, cell cycle regulation, and specific kinase signaling cascades, based on their experimental outcomes.
References
YM-750 solubility and preparation of stock solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-750 is a potent and selective inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification and intracellular storage of cholesterol.[1][2] This document provides detailed application notes on the solubility of this compound and a comprehensive protocol for the preparation of stock solutions to ensure accurate and reproducible experimental outcomes. Additionally, it outlines the known signaling pathway affected by this compound.
This compound: Chemical Properties
| Property | Value |
| Chemical Name | 1-((9H-fluoren-2-yl)methyl)-1-cycloheptyl-3-mesitylurea[3] |
| CAS Number | 138046-43-2[1] |
| Molecular Formula | C₃₁H₃₆N₂O[1] |
| Molecular Weight | 452.63 g/mol [1] |
| Purity | ≥98%[1] |
Solubility of this compound
The solubility of this compound is a critical factor for its use in in vitro and in vivo studies. Based on available data, the solubility of this compound in common laboratory solvents is summarized below.
| Solvent | Solubility |
| DMSO | < 45.26 mg/mL[3] |
| Ethanol | Insoluble[3] |
Note: It is recommended to perform preliminary solubility tests to confirm the optimal solvent and concentration for your specific experimental conditions.
Preparation of this compound Stock Solutions
This protocol provides a standardized procedure for the preparation of this compound stock solutions. Adherence to this protocol is essential for maintaining the integrity and activity of the compound.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Protocol
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 4.526 mg of this compound in 1 mL of DMSO.
-
Cap the tube/vial securely.
-
-
Solubilization: Vortex the solution thoroughly for several minutes until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution, but avoid excessive heat.
-
Aliquoting and Storage:
-
For ease of use and to minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the desiccated compound at -20°C.[2] It is not recommended to store the solution for long periods; it should be used as soon as possible after preparation.[3]
-
Calculating Stock Solution Volume
To calculate the required volume of solvent for a desired stock solution concentration, use the following formula:
Volume (L) = Mass (g) / (Molar Concentration (mol/L) * Molecular Weight ( g/mol ))
Signaling Pathway of this compound
This compound functions as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT). In adrenocortical cells, this inhibition has been shown to suppress aldosterone secretion. Specifically, this compound inhibits the expression of the aldosterone synthase gene (CYP11B2) that is induced by membrane depolarization (e.g., by KCl stimulation). Interestingly, it does not affect CYP11B2 expression stimulated by angiotensin II or forskolin.[4]
References
Application Notes and Protocols: LPA Receptor Antagonism in Neuroscience Research
A Note on the Compound YM-750:
Extensive searches for "this compound" in the context of neuroscience research did not yield sufficient public domain information to generate detailed application notes and protocols as requested. The designation "this compound" may be incorrect, obsolete, or refer to a compound not widely studied in this field.
As a practical alternative, this document provides comprehensive information on Ki16425 , a well-characterized antagonist of Lysophosphatidic Acid (LPA) receptors LPA1 and LPA3, which has documented applications in neuroscience research.[1][2][3] The methodologies, data, and pathways described below are relevant to the study of LPA signaling in the central nervous system and can serve as a guide for researchers interested in this area.
Alternative Compound: Ki16425
Introduction:
Ki16425 is a potent and selective antagonist of the lysophosphatidic acid (LPA) receptors LPA1 and LPA3.[1][2][3] LPA is a bioactive phospholipid that plays a crucial role in a wide range of physiological and pathological processes in the nervous system.[4][5][6] LPA signaling, mediated through its G protein-coupled receptors (GPCRs), influences neuronal development, synaptic transmission, and glial cell function.[4][6][7] Dysregulation of LPA signaling has been implicated in various neurological conditions, including neuropathic pain and the effects of substance abuse.[4][8][9] Ki16425 serves as a valuable pharmacological tool to investigate the roles of LPA1 and LPA3 in these processes.
Mechanism of Action:
Ki16425 acts as a competitive antagonist at LPA1 and LPA3 receptors, with a weaker inhibitory effect on the LPA2 receptor.[1][2] By blocking the binding of LPA to these receptors, Ki16425 inhibits the initiation of downstream signaling cascades. These cascades are typically mediated by G proteins such as Gi/o, Gq/11, and G12/13, which in turn modulate the activity of various effector enzymes and ion channels.[4] This leads to the regulation of cellular processes like calcium mobilization, cell proliferation, and cytoskeletal rearrangement.[2][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for Ki16425 from various in vitro and in vivo studies.
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| Ki (LPA1) | 0.34 µM | Rat RH7777 cells | GTPγS binding | [2] |
| Ki (LPA2) | 6.5 µM | Rat RH7777 cells | GTPγS binding | [2] |
| Ki (LPA3) | 0.93 µM | Rat RH7777 cells | GTPγS binding | [2] |
| IC50 (LPA1) | 0.046 µM | Human chem1 cells | Intracellular calcium mobilization | [2] |
| In vivo Efficacy | 30 mg/kg (i.p.) | Mouse | Neuropathic pain model | [2][8] |
Experimental Protocols
Protocol 1: In Vitro Assessment of LPA Receptor Antagonism
Objective: To determine the inhibitory effect of Ki16425 on LPA-induced intracellular calcium mobilization in a neuronal or glial cell line.
Materials:
-
Neuronal or glial cell line expressing LPA1 or LPA3 receptors (e.g., PC-12, primary astrocytes)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Ki16425 (solubilized in DMSO)
-
LPA (solubilized in a suitable buffer)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Cell Culture: Plate the cells in a 96-well black-walled, clear-bottom plate and culture until they reach 80-90% confluency.
-
Dye Loading: Wash the cells with HBSS and then incubate with the calcium-sensitive dye in HBSS for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.
-
Compound Incubation: Wash the cells again with HBSS to remove excess dye. Add varying concentrations of Ki16425 (e.g., 0.01 µM to 10 µM) or vehicle (DMSO) to the wells and incubate for 15-30 minutes at room temperature.
-
LPA Stimulation and Measurement: Place the plate in the fluorometric reader. Establish a baseline fluorescence reading. Add a fixed concentration of LPA (e.g., EC50 concentration) to the wells and immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data to the response of the vehicle-treated control. Plot the normalized response against the concentration of Ki16425 to determine the IC50 value.
Protocol 2: In Vivo Evaluation of Ki16425 in a Neuropathic Pain Model
Objective: To assess the analgesic effect of Ki16425 in a rodent model of neuropathic pain.
Materials:
-
Adult male Sprague-Dawley rats or C57BL/6 mice
-
Ki16425
-
Vehicle (e.g., saline with a small percentage of DMSO and Tween 80)
-
Surgical instruments for inducing neuropathic pain (e.g., sciatic nerve ligation)
-
Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)
Procedure:
-
Induction of Neuropathic Pain: Surgically induce neuropathic pain using a validated model, such as the chronic constriction injury (CCI) or spared nerve injury (SNI) of the sciatic nerve. Allow the animals to recover for a period of 7-14 days, during which neuropathic pain behaviors will develop.
-
Baseline Behavioral Testing: Before drug administration, assess the baseline pain response of the animals using the von Frey test for mechanical sensitivity and the Hargreaves test for thermal sensitivity.
-
Drug Administration: Administer Ki16425 (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[2][8]
-
Post-Drug Behavioral Testing: At various time points after drug administration (e.g., 30, 60, 120 minutes), repeat the behavioral tests to assess the effect of Ki16425 on pain thresholds.
-
Data Analysis: Compare the post-drug pain thresholds to the baseline measurements for both the Ki16425-treated and vehicle-treated groups. Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to determine the significance of any observed analgesic effects.
Visualizations
Signaling Pathway of LPA Receptor Antagonism
References
- 1. Ki16425, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Ki 16425 | Lysophosphatidic Acid (LPA) Receptor Antagonists: R&D Systems [rndsystems.com]
- 4. Lysophosphatidic acid (LPA) signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic acid in neural signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysophosphatidic Acid Signalling in Nervous System Development and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysophosphatidic acid signaling: Transmembrane modulators in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence for lysophosphatidic acid 1 receptor signaling in the early phase of neuropathic pain mechanisms in experiments using Ki-16425, a lysophosphatidic acid 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for YM-750: A Potent ACAT/SOAT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of YM-750, a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT). This compound serves as a valuable tool for investigating lipid metabolism, atherosclerosis, and steroidogenesis. This document details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for its application in in vitro and in vivo research.
Introduction to this compound
This compound is a small molecule inhibitor of ACAT, an intracellular enzyme responsible for the esterification of cholesterol to form cholesteryl esters.[1][2][3] By blocking this critical step in cholesterol metabolism, this compound has demonstrated significant hypocholesterolemic and anti-atherosclerotic effects in preclinical studies.[3] Furthermore, recent research has unveiled its role in modulating steroid hormone production, specifically aldosterone secretion, by affecting intracellular signaling pathways in adrenocortical cells.[4][5]
Chemical Properties:
| Property | Value |
| Target | Acyl-CoA:cholesterol acyltransferase (ACAT/SOAT) |
| CAS Number | 138046-43-2 |
| Molecular Formula | C₂₉H₃₂N₂O |
| Molecular Weight | 436.58 g/mol |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of the ACAT enzyme. ACAT plays a crucial role in cellular cholesterol homeostasis by converting free cholesterol into inert cholesteryl esters for storage in lipid droplets. There are two known isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver.
In the context of atherosclerosis , ACAT activity in macrophages within arterial walls contributes to the formation of foam cells, a hallmark of atherosclerotic plaques. By inhibiting ACAT, this compound prevents the accumulation of cholesteryl esters in these cells, thereby potentially slowing the progression of atherosclerosis.
In steroidogenesis , ACAT is involved in managing the cellular pool of cholesterol, the precursor for all steroid hormones. In adrenocortical cells, this compound has been shown to suppress the expression of aldosterone synthase (CYP11B2), a key enzyme in aldosterone production.[4][5] This effect is mediated through the inhibition of intracellular signaling pathways activated by cell depolarization, independent of changes in intracellular calcium concentration.[4][5]
Figure 1: this compound mechanism in atherosclerosis.
Figure 2: this compound mechanism in aldosterone secretion.
Quantitative Data
The inhibitory potency of this compound against ACAT has been well-characterized.
| Parameter | Value | Cell/System | Reference |
| IC₅₀ | 0.18 µM | Acyl-CoA:cholesterol acyltransferase (ACAT) | [1][2] |
Experimental Protocols
In Vitro ACAT Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on ACAT in a cell-free system using liver microsomes.
Figure 3: Workflow for in vitro ACAT inhibition assay.
Materials:
-
This compound (e.g., from MedChemExpress)
-
DMSO (for stock solution)
-
Liver microsomes (from a relevant species)
-
[¹⁴C]Oleoyl-CoA
-
Bovine Serum Albumin (BSA)
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Scintillation counter and fluid
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in DMSO to achieve the desired final concentrations for the assay.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing liver microsomes (e.g., 50-100 µg of protein), BSA (e.g., 0.5 mg/mL), and assay buffer.
-
Inhibitor Addition: Add the desired concentration of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Start the reaction by adding [¹⁴C]Oleoyl-CoA to the mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a lipid extraction solvent mixture (e.g., chloroform:methanol 2:1 v/v).
-
Lipid Extraction: Vortex the tubes and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
Analysis: Spot the extracted lipids onto a TLC plate and develop the plate using an appropriate solvent system to separate cholesteryl esters from other lipids. Visualize the radiolabeled cholesteryl esters using autoradiography or a phosphorimager and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of ACAT inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Inhibition of Aldosterone Secretion in H295R Cells
This protocol describes how to assess the effect of this compound on aldosterone secretion in the human adrenocortical carcinoma cell line H295R.
Materials:
-
This compound
-
DMSO
-
H295R cells (ATCC® CRL-2128™)
-
Cell culture medium (e.g., DMEM/F12 supplemented with serum and appropriate supplements)
-
Potassium chloride (KCl) or other secretagogues (e.g., Angiotensin II)
-
Aldosterone ELISA kit or LC-MS/MS for aldosterone quantification
-
Cell lysis buffer and reagents for protein quantification (e.g., BCA assay)
Procedure:
-
Cell Culture: Culture H295R cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in multi-well plates (e.g., 24-well plates) and allow them to adhere and grow to a desired confluency (e.g., 80-90%).
-
This compound Treatment: Prepare working solutions of this compound in cell culture medium from a DMSO stock. The final DMSO concentration in the medium should be kept low (e.g., ≤ 0.1%) and consistent across all conditions, including the vehicle control. Replace the culture medium with the medium containing different concentrations of this compound or vehicle (DMSO). Pre-incubate the cells with this compound for a specified duration (e.g., 24 hours).[4]
-
Stimulation: After the pre-incubation period, stimulate the cells with a secretagogue such as KCl (e.g., to induce depolarization) for a defined time (e.g., 1-24 hours). Include a non-stimulated control.
-
Sample Collection: Collect the cell culture supernatant for aldosterone measurement.
-
Aldosterone Quantification: Measure the concentration of aldosterone in the supernatant using a commercially available ELISA kit or by LC-MS/MS, following the manufacturer's instructions.
-
Cell Viability/Protein Normalization: After collecting the supernatant, lyse the cells and determine the total protein content in each well to normalize the aldosterone secretion data. Alternatively, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to ensure that the observed effects are not due to cytotoxicity.
-
Data Analysis: Express the aldosterone secretion as pg/mL or ng/mg of total protein. Compare the aldosterone levels in this compound-treated cells to the vehicle-treated control to determine the inhibitory effect.
In Vivo Atherosclerosis Mouse Model
This protocol provides a general outline for evaluating the anti-atherosclerotic effects of this compound in a mouse model.
Figure 4: Workflow for in vivo atherosclerosis study.
Materials:
-
Atherosclerosis-prone mice (e.g., ApoE⁻/⁻ or LDLR⁻/⁻ mice)
-
High-fat/high-cholesterol diet (Western diet)
-
This compound
-
Vehicle for in vivo administration (e.g., carboxymethyl cellulose)
-
Gavage needles or other appropriate administration tools
-
Anesthesia and euthanasia reagents
-
Instruments for tissue collection and processing
-
Oil Red O stain for lipid visualization
-
Histology equipment
Procedure:
-
Animal Model: Use a well-established mouse model of atherosclerosis, such as ApoE⁻/⁻ or LDLR⁻/⁻ mice.
-
Atherosclerosis Induction: Feed the mice a high-fat/high-cholesterol diet for a specified period (e.g., 8-12 weeks) to induce the development of atherosclerotic plaques.
-
This compound Administration: Prepare a formulation of this compound suitable for in vivo administration (e.g., suspension in 0.5% carboxymethyl cellulose). Administer this compound to the mice daily by oral gavage at a predetermined dose. A vehicle control group should be included.
-
Monitoring: Monitor the animals' body weight, food intake, and general health throughout the study.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect blood for plasma lipid analysis. Perfuse the circulatory system with saline and then fix the aorta in situ.
-
Atherosclerotic Lesion Analysis: Carefully dissect the entire aorta, from the heart to the iliac bifurcation. Stain the aorta with Oil Red O to visualize the lipid-rich atherosclerotic lesions. Capture images of the en face aorta and quantify the lesion area as a percentage of the total aortic surface area. For more detailed analysis, the aortic root can be sectioned and stained with hematoxylin and eosin (H&E) and Oil Red O to assess plaque size and composition.
-
Plasma Lipid Analysis: Measure total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides in the plasma samples collected at the end of the study.
-
Data Analysis: Compare the atherosclerotic lesion area and plasma lipid levels between the this compound-treated group and the vehicle control group using appropriate statistical tests.
Safety Precautions
This compound is for research use only and should be handled by trained personnel in a laboratory setting. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and consult relevant literature for further details.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. closed-cell foam cryogenic: Topics by Science.gov [science.gov]
- 3. Portico [access.portico.org]
- 4. YM750, an ACAT Inhibitor, Acts on Adrenocortical Cells to Inhibit Aldosterone Secretion Due to Depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
YM155: Application Notes and Protocols for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM155, also known as sepantronium bromide, is a potent small-molecule suppressant of survivin, a member of the inhibitor of apoptosis (IAP) protein family. Survivin is overexpressed in a wide range of human cancers and is associated with tumor progression, resistance to therapy, and poor prognosis. By selectively inhibiting the expression of survivin, YM155 promotes apoptosis and inhibits cell proliferation in cancer cells, making it a promising candidate for targeted cancer therapy. High-throughput screening (HTS) assays are crucial for the identification and characterization of novel anti-cancer compounds like YM155. This document provides detailed application notes and protocols for the use of YM155 in various HTS formats.
Mechanism of Action and Signaling Pathway
YM155 primarily acts by suppressing the transcription of the BIRC5 gene, which encodes for survivin. This leads to a downstream cascade of events culminating in apoptotic cell death. The key signaling pathway affected by YM155 is the intrinsic apoptotic pathway.
Caption: Signaling pathway of YM155 leading to apoptosis.
Data Presentation: Quantitative HTS Data for YM155
The following table summarizes the half-maximal inhibitory concentration (IC50) values of YM155 in various cancer cell lines, as determined by high-throughput screening and other cell viability assays.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| ACT1 | Anaplastic Thyroid Cancer | 3.24 | [1] |
| THJ16T | Anaplastic Thyroid Cancer | 5.102 | [1] |
| THJ29T | Anaplastic Thyroid Cancer | 18.6433 | [1] |
| THJ11T | Anaplastic Thyroid Cancer | 73.387 | [1] |
| CHLA-255 | Neuroblastoma | 8 | [2] |
| NGP | Neuroblastoma | 9 | [2] |
| NB-S-124 | Neuroblastoma | 77 | [2] |
| LAN-6 | Neuroblastoma | 248 | [2] |
| ACT1 (Colony Forming Assay) | Anaplastic Thyroid Cancer | 9.11 | [3] |
| THJ16T (Colony Forming Assay) | Anaplastic Thyroid Cancer | 11.89 | [3] |
| THJ11T (Colony Forming Assay) | Anaplastic Thyroid Cancer | 20.99 | [3] |
| THJ29T (Colony Forming Assay) | Anaplastic Thyroid Cancer | 24.33 | [3] |
| Multiple Cell Lines (Mean GI50) | Various Cancers | 15 | [4] |
| SARS-CoV-2 PLpro (in vitro) | N/A | 2470 | [5] |
Note on Z'-Factor: A key parameter for validating the quality of an HTS assay is the Z'-factor, which measures the statistical effect size. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS, indicating a large separation between positive and negative controls and low data variability.[6][7][8][9][10] While specific Z'-factor values for HTS assays involving YM155 are not consistently reported in the literature, a well-validated assay for survivin inhibitors should aim for a Z'-factor within this range to ensure robustness and reliability. For instance, a high-content screening assay for identifying reversers of a transformed phenotype reported a Z' value of 0.79.
Experimental Protocols
High-Content Screening (HCS) Assay for Survivin Expression
This protocol is adapted from a method used to screen for modulators of survivin levels.[11]
Objective: To quantify the effect of YM155 on survivin protein expression in cancer cells using automated microscopy.
Experimental Workflow:
References
- 1. Ym155 Induces Oxidative Stress-Mediated DNA Damage and Cell Cycle Arrest, and Causes Programmed Cell Death in Anaplastic Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity [mdpi.com]
- 3. YM155 induces DNA damage and cell death in anaplastic thyroid cancer cells by inhibiting DNA topoisomerase IIα at the ATP binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broad spectrum and potent antitumor activities of YM155, a novel small-molecule survivin suppressant, in a wide variety of human cancer cell lines and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 11. Discovery of Survivin Inhibitors Part 1: Screening the Harbor Branch Pure Compound Library [mdpi.com]
Application Notes and Protocols for YM-750 (YM155) in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-750, more commonly known as YM155 (sepantronium bromide), is a potent small-molecule suppressant of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1][2][3] Survivin is overexpressed in a wide range of human cancers and is associated with resistance to therapy, making it a compelling target for cancer drug development.[1][4][5] Western blotting is a fundamental technique used to quantify the reduction of survivin protein levels in response to YM155 treatment and to assess the downstream effects on apoptotic pathways. These application notes provide a detailed guide for utilizing YM155 in Western blotting experiments to evaluate its efficacy in cancer cell lines.
Mechanism of Action
YM155 is understood to suppress the expression of the BIRC5 gene, which encodes for the survivin protein.[6][7] While the precise mechanism has been a subject of some discussion, with some studies suggesting a direct transcriptional suppression and others pointing to downstream effects of DNA damage, the primary outcome is a dose-dependent reduction in survivin protein levels.[3][5] This depletion of survivin leads to the induction of apoptosis and an increased sensitivity of cancer cells to chemotherapeutic agents.[6][8]
Signaling Pathway
Survivin plays a crucial role in both mitosis and the inhibition of apoptosis. It functions by inhibiting the activity of caspases, key mediators of programmed cell death. The signaling pathway below illustrates the central role of survivin in apoptosis and the point of intervention for YM155.
Experimental Protocols
This section provides a detailed, step-by-step guide for a typical Western blotting experiment to assess the effect of YM155 on survivin expression.
Experimental Workflow Diagram
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., DU145, PC3, SH-SY5Y).[5][6]
-
YM155 (Sepantronium Bromide): Prepare a stock solution in a suitable solvent (e.g., DMSO or water) and store at -20°C.
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA Protein Assay Kit.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Transfer Buffer: Standard Tris-Glycine transfer buffer.
-
Membranes: Polyvinylidene fluoride (PVDF) membranes.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies:
-
Anti-Survivin antibody
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin, or anti-α-tubulin)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL Western Blotting Substrate.
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-survivin) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's protocol.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing for Loading Control (Optional):
-
If necessary, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer.
-
After stripping, the membrane is re-blocked and then probed with a primary antibody for a loading control protein (e.g., GAPDH or β-actin) to confirm equal protein loading across all lanes.
-
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner to allow for easy comparison of the effects of YM155 treatment.
Table 1: Recommended Antibody Dilutions
| Antibody | Host Species | Type | Recommended Dilution | Supplier Example |
| Anti-Survivin | Rabbit | Polyclonal | 1:1000 | Cell Signaling Technology #2808 |
| Anti-GAPDH | Mouse | Monoclonal | 1:5000 | Abcam [ab8245] |
| Anti-β-actin | Mouse | Monoclonal | 1:5000 | Sigma-Aldrich [A5441] |
| Anti-mouse IgG, HRP-linked | Goat | Polyclonal | 1:2000 - 1:10000 | Varies |
| Anti-rabbit IgG, HRP-linked | Goat | Polyclonal | 1:2000 - 1:10000 | Varies |
Table 2: YM155 Treatment Parameters for Cell Viability Assays
| Cell Line | YM155 Concentration (nM) | Incubation Time (hours) | Observed Effect on Survivin |
| DU145 (Prostate Cancer) | 0 - 20 | 72 | Dose-dependent decrease |
| PC3 (Prostate Cancer) | 0 - 20 | 72 | Dose-dependent decrease |
| ARPE-19 (Retinal Pigment Epithelium) | 10 - 100 | 6, 12, 24 | Time and dose-dependent decrease |
| SH-SY5Y (Neuroblastoma) | 8 - 212 (IC50 range) | Not specified | Dose-dependent reduction |
Note: The optimal concentration and incubation time for YM155 should be determined empirically for each cell line and experimental setup.[5][6][9]
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Inactive antibody | Use a new or validated antibody. |
| Insufficient protein loaded | Increase the amount of protein loaded per well. | |
| Inefficient protein transfer | Optimize transfer time and voltage. Check transfer buffer composition. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Decrease the concentration of the primary or secondary antibody. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific monoclonal antibody. |
| Protein degradation | Use fresh samples and add protease inhibitors to the lysis buffer. |
Conclusion
This guide provides a comprehensive framework for utilizing YM155 in Western blotting experiments to investigate its effect on survivin expression and downstream cellular processes. By following these detailed protocols and utilizing the provided data tables and diagrams, researchers can effectively assess the potential of YM155 as a targeted cancer therapeutic. Adherence to good laboratory practices and optimization of experimental conditions for specific cell lines are crucial for obtaining reliable and reproducible results.
References
- 1. Survivin: A molecular biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SURVIVIN AND IAP PROTEINS IN CELL DEATH MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of YM155 on survivin levels and viability in neuroblastoma cells with acquired drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Survivin inhibition with YM155 ameliorates experimental pulmonary arterial hypertension [frontiersin.org]
- 8. YM155 reverses cisplatin resistance in head and neck cancer by decreasing cytoplasmic survivin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. YM155 inhibits retinal pigment epithelium cell survival through EGFR/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for YM-750 in Immunofluorescence Staining
Introduction
Immunofluorescence (IF) is a powerful technique that utilizes fluorescently labeled antibodies to detect and visualize the localization of specific antigens within cells and tissues.[1] This method is instrumental in understanding protein expression, distribution, and co-localization, providing critical insights into cellular processes and disease states. These application notes provide a detailed protocol for the use of YM-750, a hypothetical far-red fluorescent dye, in immunofluorescence staining procedures. The "750" in this compound is presumed to indicate an emission maximum around 750 nm, placing it in the far-red spectrum, which is beneficial for reducing autofluorescence and for multiplexing experiments.
Data Presentation
The following table summarizes the key spectral properties of a hypothetical this compound dye, alongside common fluorophores for comparison. This information is crucial for designing multiplex immunofluorescence experiments and selecting appropriate filter sets for microscopy.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Laser Line (nm) | Common Applications |
| This compound (Hypothetical) | ~720-750 | ~750-780 | 633, 640, or 647 | Far-red detection, deep tissue imaging, multiplexing |
| Alexa Fluor 488 | 495 | 519 | 488 | Green channel, high quantum yield |
| Alexa Fluor 555 | 555 | 565 | 561 | Orange channel, photostable |
| Alexa Fluor 647 | 650 | 668 | 633 or 640 | Red channel, bright and photostable |
| DAPI | 358 | 461 | 405 | Blue channel, nuclear counterstain |
| 7-AAD | 546 | 647 | 488 or 532 | Far-red channel, live/dead cell discrimination[2][3] |
Experimental Protocols
I. Immunofluorescence Staining of Cultured Cells
This protocol outlines the steps for immunofluorescence staining of adherent cells grown on coverslips.
A. Solutions and Reagents
-
1X Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 or Saponin in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS
-
Primary Antibody Dilution Buffer: 1% BSA in PBS
-
Secondary Antibody Dilution Buffer: 1% BSA in PBS
-
This compound conjugated secondary antibody
-
Nuclear Counterstain (e.g., DAPI or Hoechst)
-
Antifade Mounting Medium
B. Fixation and Permeabilization
-
Wash cells three times with 1X PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with 1X PBS for 5 minutes each.
-
Permeabilize cells with Permeabilization Buffer for 10-15 minutes at room temperature. This step is not required for cell surface antigens.
-
Wash three times with 1X PBS for 5 minutes each.
C. Blocking and Antibody Incubation
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 60 minutes at room temperature.
-
Dilute the primary antibody to its optimal concentration in Primary Antibody Dilution Buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash three times with 1X PBS for 5 minutes each.
-
Dilute the this compound conjugated secondary antibody in Secondary Antibody Dilution Buffer. Protect from light from this point forward.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature in a humidified, dark chamber.
-
Wash three times with 1X PBS for 5 minutes each.
D. Counterstaining and Mounting
-
Incubate cells with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5-10 minutes.
-
Wash twice with 1X PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and store slides at 4°C, protected from light.
II. Immunofluorescence Staining of Frozen Tissue Sections
This protocol is for immunofluorescence staining of cryostat-cut frozen tissue sections.[4]
A. Solutions and Reagents
-
Same as for cultured cells.
B. Tissue Preparation and Staining
-
Cut frozen tissue sections at 5-10 µm thickness on a cryostat and mount on charged microscope slides.
-
Air dry the slides for 30-60 minutes at room temperature.
-
Fix the sections with cold 4% PFA for 15-20 minutes.
-
Wash three times with 1X PBS for 5 minutes each.
-
Proceed with the Permeabilization, Blocking, and Antibody Incubation steps as described for cultured cells (Protocols I.B and I.C).
C. Counterstaining and Mounting
-
Follow the same procedure for counterstaining and mounting as for cultured cells (Protocol I.D).
Mandatory Visualizations
Signaling Pathway Diagram
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism and is frequently studied using immunofluorescence to observe the subcellular localization of its components.[5][6]
Caption: Simplified mTOR signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates the key steps in an indirect immunofluorescence protocol.
Caption: Indirect immunofluorescence workflow.
References
- 1. Immunolabeling | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. biotium.com [biotium.com]
- 3. 7-AAD Staining | 7-Amino Actinomycin D Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 4. sites.uclouvain.be [sites.uclouvain.be]
- 5. KEGG PATHWAY: mTOR signaling pathway [kegg.jp]
- 6. KEGG PATHWAY: hsa04150 [genome.jp]
Best practices for handling and storing YM-750
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-750 is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol to form cholesteryl esters, a storage form of cholesterol. By inhibiting ACAT, this compound has been shown to modulate cellular cholesterol homeostasis and has been investigated for its potential therapeutic effects in conditions such as atherosclerosis and hypercholesterolemia. Recent research has also elucidated its role in regulating aldosterone secretion, making it a valuable tool for studying steroidogenesis.
These application notes provide detailed guidelines for the handling, storage, and use of this compound in a research setting, with a focus on its application in cell-based assays for studying steroid hormone regulation.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | N-Cycloheptyl-N-(9H-fluoren-2-ylmethyl)-N'-(2,4,6-trimethylphenyl)urea | [1] |
| CAS Number | 138046-43-2 | [2] |
| Molecular Formula | C₃₁H₃₆N₂O | [2] |
| Molecular Weight | 452.63 g/mol | [2] |
| Purity | ≥98% (HPLC) | [1][2] |
| Appearance | Crystalline solid | |
| Solubility | DMSO: ≥100 mg/mL (220.93 mM) | [3] |
| IC₅₀ | 0.18 µM for ACAT | [3] |
Handling and Storage
Safety Precautions
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[4] However, it is recommended to follow standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Handling: Avoid inhalation of dust and contact with eyes and skin.[4] Use in a well-ventilated area.[4]
-
First Aid Measures:
Storage
-
Solid Form: Store the solid compound desiccated at -20°C.
-
Stock Solutions: Prepare stock solutions in a suitable solvent, such as DMSO. Aliquot and store at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Cell culture medium appropriate for your experiment
Procedure:
-
Stock Solution (e.g., 10 mM):
-
Calculate the mass of this compound needed to prepare the desired volume and concentration of the stock solution (Molecular Weight = 452.63 g/mol ).
-
Aseptically weigh the this compound and dissolve it in the appropriate volume of anhydrous DMSO.
-
To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.
-
Aliquot the stock solution into sterile tubes for single use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium.
-
Ensure thorough mixing before adding to the cells.
-
Protocol for Inhibition of Aldosterone Secretion in H295R Cells
This protocol is based on the findings that this compound inhibits KCl-stimulated aldosterone secretion in the human adrenocortical cell line H295R.
Materials:
-
H295R cells (ATCC® CRL-2128™)
-
Complete growth medium for H295R cells (e.g., DMEM/F12 supplemented with Nu-Serum and ITS+ Premix)
-
This compound working solutions
-
Potassium chloride (KCl) solution
-
24-well cell culture plates
-
Aldosterone ELISA kit
Procedure:
-
Cell Culture:
-
Culture H295R cells according to standard protocols in a 37°C incubator with 5% CO₂.
-
Seed 3.0 x 10⁵ H295R cells per well in 24-well plates and allow them to adhere and grow for 48 hours.
-
-
Treatment:
-
Prepare this compound working solutions at various concentrations in the cell culture medium.
-
Prepare a KCl solution to stimulate aldosterone secretion.
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound.
-
Incubate the cells with this compound for a predetermined time (e.g., 24 hours).
-
Add KCl to the wells to stimulate aldosterone secretion for a specific duration (e.g., 24 hours). Include appropriate controls (e.g., vehicle control, KCl only).
-
-
Sample Collection and Analysis:
-
After the incubation period, collect the cell culture supernatant from each well.
-
Measure the aldosterone concentration in the supernatant using a commercially available aldosterone ELISA kit, following the manufacturer's instructions.
-
Protocol for Aldosterone ELISA (General Steps)
This is a general protocol; always refer to the specific instructions provided with your ELISA kit.
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add the detection reagent (e.g., HRP-conjugated aldosterone).
-
Incubate as specified in the protocol (e.g., 60 minutes at room temperature).
-
Wash the wells multiple times with the provided wash buffer.
-
Add the substrate solution (e.g., TMB) and incubate in the dark.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Read the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve and calculate the aldosterone concentration in your samples.
-
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Conditions | Reference |
| ACAT Inhibition (IC₅₀) | 0.18 µM | Enzyme assay | [3] |
| Aldosterone Secretion Inhibition | Significant suppression at 10 µM | H295R cells stimulated with 20 mM KCl for 24h | |
| CYP11B2 mRNA Expression | Significant suppression at 10 µM | H295R cells stimulated with 20 mM KCl | |
| NURR1 mRNA Expression | Significant suppression at high concentrations | H295R cells stimulated with 20 mM KCl | |
| NGFIB mRNA Expression | Significant suppression at high concentrations | H295R cells stimulated with 20 mM KCl |
Visualizations
Signaling Pathway of this compound in Adrenocortical Cells
Caption: Signaling pathway of this compound in adrenocortical cells.
Experimental Workflow for Studying this compound Effects
Caption: Experimental workflow for this compound studies.
References
Troubleshooting & Optimization
Technical Support Center: YM155 (Formerly YM-750) Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YM155, a small molecule inhibitor of survivin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of YM155?
A1: YM155 is primarily known as a potent suppressant of survivin (BIRC5), a member of the inhibitor of apoptosis protein (IAP) family.[1][2] It was initially thought to act by inhibiting the survivin gene promoter.[2] However, subsequent research has revealed a more complex mechanism of action.
Q2: What are the known off-target effects of YM155?
A2: YM155 has been shown to have several off-target effects, which can influence experimental outcomes. These include the inhibition of topoisomerase IIα, leading to DNA damage and cell cycle arrest.[3][4] Additionally, YM155 can induce the production of reactive oxygen species (ROS), which contributes to its cytotoxic effects. It has also been reported to affect other signaling pathways, such as EGFR/MAPK and NF-κB, and can lead to the degradation of proteins like MYCN.[5]
Q3: What is the recommended solvent and storage condition for YM155?
A3: YM155 is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. It is crucial to be aware of the chemical instability of YM155, particularly in alkaline conditions (pH > 8.5), where it can degrade. Therefore, it is recommended to prepare fresh solutions from a DMSO stock for each experiment and to be mindful of the pH of the cell culture medium.
Q4: In which cancer cell lines has YM155 shown efficacy?
A4: YM155 has demonstrated cytotoxic activity across a broad range of cancer cell lines, including but not limited to neuroblastoma, anaplastic thyroid cancer, gastric cancer, and various solid tumors.[3][6][7] The half-maximal inhibitory concentration (IC50) can vary significantly between cell lines.
Quantitative Data Summary
The following table summarizes the reported IC50 values of YM155 in various human cancer cell lines. This data can be used as a reference for designing experiments and interpreting results.
| Cell Line | Cancer Type | IC50 (nM) |
| SH-SY5Y | Neuroblastoma | 8 - 212 |
| NGP | Neuroblastoma | 8 - 212 |
| IMR-32 | Neuroblastoma | 8 - 212 |
| THJ16T | Anaplastic Thyroid Cancer | 5.102 |
| ACT1 | Anaplastic Thyroid Cancer | 3.24 |
| THJ29T | Anaplastic Thyroid Cancer | 18.6433 |
| THJ11T | Anaplastic Thyroid Cancer | 73.387 |
| SGC-7901 | Gastric Cancer | 13.2 |
| MKN-28 | Gastric Cancer | 11.6 |
| AGS | Gastric Cancer | 0.8 |
| Hs 764T | Gastric Cancer | 7.3 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effect of YM155 on cancer cells using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
YM155 (dissolved in DMSO to create a stock solution)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
YM155 Treatment: Prepare serial dilutions of YM155 from the DMSO stock in complete medium. The final DMSO concentration in the wells should be less than 0.1% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing different concentrations of YM155. Include a vehicle control (medium with the same concentration of DMSO as the highest YM155 concentration).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Troubleshooting Guides
Issue 1: No or low cytotoxicity observed at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Cell line resistance | Some cell lines exhibit intrinsic resistance to YM155. This can be due to high expression of drug efflux pumps like ABCB1 (P-glycoprotein) or low expression of the drug uptake transporter SLC35F2.[8] Consider screening a panel of cell lines or testing for the expression of these markers. |
| YM155 degradation | YM155 is unstable in alkaline conditions (pH > 8.5).[9] Ensure the pH of your cell culture medium is stable and within the optimal range. Prepare fresh YM155 dilutions for each experiment from a frozen DMSO stock. |
| Incorrect dosage or treatment time | The effective concentration and treatment duration can vary significantly between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. |
| Low survivin expression | While YM155 has off-target effects, its primary target is survivin. If your cell line expresses very low levels of survivin, the cytotoxic effect may be diminished. Verify survivin expression levels by Western blot or qPCR. |
Issue 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous cell suspension and accurate cell counting to have a consistent number of cells in each well. |
| Edge effects in 96-well plates | Evaporation from the outer wells of a 96-well plate can lead to increased compound concentration and variability. Avoid using the outermost wells for experimental samples or ensure proper humidification of the incubator. |
| Incomplete formazan solubilization | After MTT addition, ensure the formazan crystals are fully dissolved in DMSO before reading the plate. Pipette up and down gently to mix. |
| YM155 precipitation | High concentrations of YM155 may precipitate in aqueous solutions. Visually inspect the media for any signs of precipitation after adding the compound. |
Issue 3: Unexpected cell morphology changes or cell death at low concentrations.
| Possible Cause | Troubleshooting Step | | Off-target effects | YM155 can induce DNA damage and affect pathways like EGFR/MAPK.[5] These off-target effects might be more pronounced in certain cell lines, leading to unexpected phenotypes. Consider evaluating markers of DNA damage (e.g., γH2AX) or the activity of these pathways. | | DMSO toxicity | Although unlikely at concentrations below 0.1%, some sensitive cell lines may be affected by the DMSO solvent. Ensure the final DMSO concentration is as low as possible and consistent across all wells, including the vehicle control. | | Interaction with media components | Components in the cell culture medium could potentially interact with YM155, altering its activity. If possible, test the compound in different types of media. |
Visualizations
Caption: Signaling pathways affected by YM155.
References
- 1. YM155, a small molecule inhibitor of survivin expression, sensitizes cancer cells to hypericin-mediated photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ym155 Induces Oxidative Stress-Mediated DNA Damage and Cell Cycle Arrest, and Causes Programmed Cell Death in Anaplastic Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. YM155 inhibits neuroblastoma growth through degradation of MYCN: A new role as a USP7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Survivin inhibitor YM155 suppresses gastric cancer xenograft growth in mice without affecting normal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The mechanism of radiosensitization by YM155, a novel small molecule inhibitor of survivin expression, is associated with DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing YM155 (Sepantronium Bromide) Concentration
Disclaimer: Initial searches for "YM-750" did not yield a specific matching compound. However, the query context strongly suggests a likely reference to YM155 (Sepantronium Bromide) , a well-documented selective survivin suppressant. This guide will focus on YM155.
Frequently Asked Questions (FAQs)
Q1: What is YM155 and what is its primary mechanism of action?
A1: YM155, also known as Sepantronium Bromide, is a small-molecule inhibitor that specifically targets survivin.[1] Survivin is a member of the Inhibitor of Apoptosis Protein (IAP) family that is highly expressed in many cancer cells but largely absent in normal, differentiated tissues.[2] YM155 works by suppressing the expression of the survivin gene (BIRC5), leading to a decrease in survivin protein levels.[3][4] This reduction in survivin inhibits the cell's anti-apoptotic defenses and disrupts cell division, ultimately promoting cancer cell death (apoptosis).[1][2]
Q2: In what types of research is YM155 typically used?
A2: YM155 is primarily used in oncology research to investigate its anti-cancer effects. Preclinical and clinical studies have explored its efficacy in various cancer models, including hormone-refractory prostate cancer, non-small-cell lung cancer, gastric cancer, and triple-negative breast cancer.[1][5] Its ability to sensitize tumor cells to chemotherapy and radiation also makes it a subject of interest in combination therapy studies.[2]
Q3: What is a typical starting concentration range for in vitro experiments?
A3: The effective concentration of YM155 is highly dependent on the cell line. For initial dose-response experiments, a broad range from low nanomolar (nM) to low micromolar (µM) is recommended. Based on published data, IC50 values (the concentration required to inhibit 50% of cell growth) can range from sub-nanomolar to double-digit nanomolar levels.[1] For example, IC50 values in different gastric cancer cell lines have been reported between 0.8 nM and 13.2 nM.[1]
Q4: How can I confirm that YM155 is working as expected in my cell line?
A4: The most direct way to confirm the on-target effect of YM155 is to measure survivin protein levels via Western Blot after treatment. A dose-dependent decrease in the survivin protein band should be observed. Functional confirmation can be obtained by measuring apoptosis (e.g., using Annexin V/PI staining or a Caspase-3/7 activity assay) and cell viability (e.g., MTT, CellTiter-Glo).[1]
Experimental Data Summary
The following table summarizes reported IC50 values for YM155 across various gastric cancer cell lines, demonstrating the compound's potency.
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| AGS | Gastric Cancer | 0.8 | [1] |
| Hs 746T | Gastric Cancer | 7.3 | [1] |
| MKN-28 | Gastric Cancer | 11.6 | [1] |
| SGC-7901 | Gastric Cancer | 13.2 | [1] |
Visualized Pathways and Workflows
YM155 Mechanism of Action
Caption: YM155 suppresses survivin, preventing inhibition of Caspase-9 and promoting apoptosis.
Workflow for Determining Optimal YM155 Concentration
Caption: Experimental workflow for optimizing YM155 concentration.
Troubleshooting Guide
Q: My cells show little to no response to YM155, even at high concentrations.
A:
-
Potential Cause 1: Low Survivin Expression. The target cell line may not express survivin at high enough levels for YM155 to have a significant effect.
-
Solution: Before starting a large experiment, perform a baseline Western Blot to confirm that your untreated cell line expresses detectable levels of survivin.
-
-
Potential Cause 2: Drug Inactivity. The YM155 compound may have degraded.
-
Solution: Ensure the compound is stored correctly (as per the manufacturer's instructions) and prepare fresh stock solutions in an appropriate solvent like DMSO. Avoid repeated freeze-thaw cycles.
-
-
Potential Cause 3: Experimental Duration. The incubation time may be too short to observe a significant decrease in survivin protein and subsequent cell death.
-
Solution: Try extending the treatment duration. A time-course experiment (e.g., 24h, 48h, 72h) can help determine the optimal endpoint.
-
Q: I'm observing significant cytotoxicity at concentrations much lower than expected.
A:
-
Potential Cause 1: High Sensitivity. Your cell line may be exceptionally sensitive to survivin inhibition.
-
Solution: This is a positive result. Adjust your concentration range downwards for subsequent experiments to accurately determine the IC50.
-
-
Potential Cause 2: Solvent Toxicity. If using high concentrations from a stock solution, the final concentration of the solvent (e.g., DMSO) may be toxic to the cells.
-
Solution: Ensure the final solvent concentration in your culture medium is consistent across all treatments (including the vehicle control) and is at a non-toxic level (typically <0.5%).
-
Q: My cell viability has decreased, but my Western Blot does not show a clear reduction in survivin.
A:
-
Potential Cause 1: Off-Target Effects. While YM155 is selective, off-target effects can occur, especially at higher concentrations.
-
Solution: Focus experiments around the calculated IC50 and perform downstream assays (like caspase activation) to confirm the mechanism is primarily apoptosis induction.
-
-
Potential Cause 2: Antibody or Blotting Issues. The Western Blot itself may have failed.
-
Solution: Troubleshoot your Western Blot protocol. Use a positive control lysate from a cell line known to express high levels of survivin. Ensure your primary antibody is validated and used at the correct dilution. Check transfer efficiency and loading controls.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common YM155 experimental issues.
Detailed Experimental Protocol: Determining YM155 IC50 using an MTT Assay
This protocol outlines a standard procedure for assessing the dose-dependent effect of YM155 on the viability of an adherent cancer cell line.
1. Materials and Reagents:
-
Selected cancer cell line (e.g., SGC-7901)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
YM155 powder and anhydrous DMSO for stock solution
-
Sterile 96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette and microplate reader (570 nm wavelength)
2. Procedure:
-
Day 1: Cell Seeding
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Calculate the cell suspension volume needed to seed 5,000-10,000 cells per well (this may require optimization per cell line).
-
Seed cells in 100 µL of complete medium into each well of a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.
-
-
Day 2: YM155 Treatment
-
Prepare a 10 mM stock solution of YM155 in anhydrous DMSO. Aliquot and store at -20°C or -80°C.
-
Perform serial dilutions of the YM155 stock solution in complete culture medium to create 2x working concentrations (e.g., 200 nM, 20 nM, 2 nM, etc.).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate YM155 dilution to each well. Include "vehicle control" wells (medium with the same final DMSO concentration as the highest YM155 dose) and "untreated control" wells (medium only).
-
Return the plate to the incubator for 48-72 hours.
-
-
Day 4/5: Cell Viability Measurement
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes in the dark to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
3. Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.
-
Plot the % Viability against the log of the YM155 concentration.
-
Use a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
References
- 1. Survivin inhibitor YM155 suppresses gastric cancer xenograft growth in mice without affecting normal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Small Molecule Inhibitors Targeting the “Undruggable” Survivin: The Past, Present, and Future from a Medicinal Chemist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Survivin inhibition with YM155 ameliorates experimental pulmonary arterial hypertension [frontiersin.org]
- 5. YM155, a selective survivin suppressant, inhibits tumor spread and prolongs survival in a spontaneous metastatic model of human triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: YM-750 Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common stability and degradation issues encountered with YM-750, a potent acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, with its fluorene and urea moieties, is susceptible to photodegradation and hydrolysis. The fluorene group can undergo photooxidation, particularly at the C-9 position, leading to the formation of fluorenone-like derivatives.[1] The urea functional group may be subject to hydrolysis under certain pH and temperature conditions, although this process is generally slow for ureas in the absence of enzymatic activity.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: For solid this compound, storage at 4°C is recommended. Stock solutions should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months). It is advisable to prepare fresh solutions and avoid long-term storage in solution whenever possible.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a robust method for monitoring the degradation of this compound.[4][5] A stability-indicating HPLC method should be developed to separate the parent this compound peak from any potential degradation products. Changes in the peak area of this compound and the appearance of new peaks over time can be used to quantify degradation.
Q4: What are the likely degradation products of this compound?
A4: Based on its structure, potential degradation products include:
-
Photodegradation products: Oxidation of the fluorene moiety can lead to the formation of fluorenone-like derivatives.[1][6]
-
Hydrolysis products: Cleavage of the urea bond could result in the formation of N-((9H-fluoren-2-yl)methyl)cycloheptanamine and a mesityl isocyanate derivative, which would likely be further hydrolyzed to 2,4,6-trimethylaniline and carbon dioxide.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
-
Potential Cause 1: Degradation in solution. this compound may be degrading in the cell culture medium, especially if exposed to light for extended periods or if the medium has a pH that promotes hydrolysis.
-
Troubleshooting Steps:
-
Prepare fresh solutions of this compound for each experiment.
-
Minimize the exposure of stock solutions and experimental plates to light. Use amber vials and cover plates with foil.
-
Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium by analyzing samples at different time points using HPLC.
-
-
-
Potential Cause 2: Adsorption to plasticware. Hydrophobic compounds like this compound can adsorb to plastic surfaces, reducing the effective concentration in your experiment.
-
Troubleshooting Steps:
-
Consider using low-adhesion microplates and pipette tips.
-
Include a small amount of a non-ionic surfactant (e.g., Tween-20) in your buffers, if compatible with your assay, to reduce non-specific binding.
-
-
Issue 2: Appearance of unknown peaks in HPLC analysis of this compound samples.
-
Potential Cause: Compound degradation. The new peaks likely represent degradation products of this compound.
-
Troubleshooting Steps:
-
Characterize the degradation products using LC-MS to determine their mass-to-charge ratio and aid in identification.
-
Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and confirm their retention times relative to the unknown peaks.
-
Review your experimental procedure to identify potential causes of degradation, such as exposure to light, extreme pH, or high temperatures.
-
-
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table is provided as a template for researchers to summarize their own experimental findings.
| Condition | Solvent/Matrix | Concentration (µM) | Incubation Time (hours) | This compound Remaining (%) | Degradation Products Observed (Peak Area %) |
| pH | |||||
| pH 3 | Buffer | 10 | 24 | ||
| pH 7.4 | Buffer | 10 | 24 | ||
| pH 9 | Buffer | 10 | 24 | ||
| Temperature | |||||
| 4°C | DMSO | 1000 | 168 | ||
| 25°C (RT) | DMSO | 1000 | 168 | ||
| 37°C | Cell Culture Medium | 10 | 72 | ||
| Light Exposure | |||||
| Dark | Methanol | 10 | 24 | ||
| Ambient Light | Methanol | 10 | 24 | ||
| UV Light (254 nm) | Methanol | 10 | 2 |
Experimental Protocols
Forced Degradation Study Protocol
This protocol provides a general framework for investigating the stability of this compound under various stress conditions.
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the this compound stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid this compound in a hot air oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound (100 µg/mL in methanol) to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition.
-
Neutralize the acid and base hydrolysis samples.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Quantify the percentage of this compound remaining and the formation of any degradation products.
-
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Potential photodegradation of the fluorene moiety.
Caption: Potential hydrolysis pathway of the urea moiety.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
How to resolve YM-750 solubility problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility and other experimental issues with YM-750, a potent acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acids.[1] By inhibiting ACAT, this compound has been shown to suppress aldosterone secretion and the expression of the aldosterone synthase gene (CYP11B2) in adrenocortical cells.[2][3]
Q2: What are the common research applications for this compound?
This compound is primarily used in research to study:
-
Cholesterol metabolism and homeostasis.
-
The role of ACAT in various cell types.
-
Potential therapeutic applications for conditions related to excessive aldosterone production.[2][3]
Q3: In what solvents is this compound soluble?
Based on available data, this compound exhibits solubility in the following solvents:
For in vivo studies, a solution can be prepared by first dissolving this compound in DMSO and then diluting with corn oil.
Troubleshooting Guide: this compound Solubility Problems
This guide addresses common issues encountered when preparing this compound solutions for experimental use.
| Problem | Potential Cause | Recommended Solution |
| Precipitation observed in aqueous buffer after diluting from a stock solution. | This compound has poor aqueous solubility. The concentration in the final aqueous buffer may be too high. | - Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, if experimentally permissible.- Decrease the final concentration of this compound in the aqueous buffer.- Consider using a surfactant or other solubilizing agent, ensuring it does not interfere with the experimental assay. |
| Difficulty dissolving this compound powder in the initial solvent. | Insufficient solvent volume or inadequate mixing. | - Ensure you are using a sufficient volume of solvent for the amount of powder.- Use gentle warming (e.g., 37°C water bath) and vortexing or sonication to aid dissolution.[1] Be cautious with heat as it may affect compound stability. |
| Cloudiness or precipitation appears when preparing a solution for in vivo studies. | Improper mixing of DMSO stock with the oil-based vehicle. | - Prepare a concentrated stock solution in 100% DMSO first.[1]- Add the DMSO stock to the corn oil dropwise while vortexing to ensure proper mixing and prevent precipitation. |
| Inconsistent experimental results. | Potential degradation of this compound in solution. | - Prepare fresh working solutions for each experiment from a frozen stock.- Store stock solutions at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 452.63 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated scale
Methodology:
-
Weigh out the desired amount of this compound powder using a calibrated scale. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.53 mg of this compound.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to assist dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.
Preparation of a Working Solution for In Vivo Experiments (Example)
This protocol is adapted from a method for preparing a similar compound for administration in a corn oil vehicle.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile corn oil
-
Sterile tubes
-
Vortex mixer
Methodology:
-
Determine the final concentration and volume of the this compound solution required for your experiment.
-
Calculate the volume of the 100 mM this compound DMSO stock and the volume of corn oil needed. For example, to prepare 1 mL of a 2.5 mg/mL solution in 10% DMSO and 90% corn oil:
-
This equates to a final concentration of approximately 5.52 mM.
-
Take 100 µL of a 25 mg/mL this compound stock in DMSO.
-
Add this to 900 µL of corn oil.
-
-
Slowly add the this compound DMSO stock solution to the corn oil while vigorously vortexing. This ensures the formation of a stable emulsion or clear solution.
-
Administer the freshly prepared solution to the animals as per your experimental protocol. It is recommended to use the solution on the same day it is prepared.
Visualizing the ACAT Signaling Pathway
The following diagram illustrates the signaling pathway involving ACAT and the inhibitory effect of this compound.
Caption: this compound inhibits ACAT, blocking cholesterol esterification.
Experimental Workflow for Testing this compound Efficacy
The following workflow outlines the general steps for assessing the inhibitory effect of this compound on ACAT activity in a cell-based assay.
Caption: Workflow for assessing this compound's effect on aldosterone.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. YM750, an ACAT Inhibitor, Acts on Adrenocortical Cells to Inhibit Aldosterone Secretion Due to Depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. YM750, an ACAT Inhibitor, Acts on Adrenocortical Cells to Inhibit Aldosterone Secretion Due to Depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. YM 750 | CAS:138046-43-2 | ACAT inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
Improving the reproducibility of YM-750 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experiments involving YM-750, a potent acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
| Question | Answer |
| Why am I observing inconsistent inhibition of ACAT activity? | Several factors can contribute to variability. First, ensure the purity of your this compound stock. We recommend verifying the purity of each new batch. Second, the stability of this compound in your experimental buffer is critical. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Finally, the source and preparation of the microsomal fraction containing ACAT can significantly impact activity. Ensure a consistent and validated protocol for microsomal preparation. |
| My cells are showing signs of toxicity after this compound treatment. What is the recommended concentration range? | The optimal concentration of this compound is cell-type dependent. It is crucial to perform a dose-response curve to determine the IC50 value for ACAT inhibition and a parallel cytotoxicity assay (e.g., MTT or LDH assay) to identify the non-toxic concentration range for your specific cell line. Start with a broad range (e.g., 0.1 µM to 100 µM) to establish these parameters. |
| I am not observing the expected downstream effects on cholesterol esterification. What could be the issue? | Ensure that your experimental model has sufficient basal ACAT activity. Some cell lines may have very low endogenous ACAT expression. Also, consider the time course of your experiment. The depletion of cellular cholesteryl ester stores may take several hours. A time-course experiment is recommended to determine the optimal treatment duration. Finally, verify the specificity of your detection method for cholesteryl esters. |
| This compound is not dissolving properly in my vehicle. What is the recommended solvent? | This compound is soluble in organic solvents such as DMSO and ethanol. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) and consistent across all treatment groups, including the vehicle control, to avoid solvent-induced artifacts. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action of this compound? | This compound is a potent and selective inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[1][2] ACAT is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. By inhibiting ACAT, this compound prevents the esterification and subsequent storage of excess intracellular cholesterol. |
| What are the main research applications of this compound? | This compound is primarily used in research to study cholesterol metabolism and its role in various diseases. Its ability to lower cholesterol levels makes it a tool for investigating atherosclerosis and hypercholesterolemia.[2] Additionally, recent studies have explored its potential in other areas, such as the inhibition of aldosterone secretion, suggesting a role in steroidogenesis research.[3] |
| How should I store this compound? | For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term use, a stock solution in a suitable solvent like DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles of the stock solution. |
| Are there known off-target effects of this compound? | While this compound is considered a selective ACAT inhibitor, like any pharmacological agent, the possibility of off-target effects cannot be entirely ruled out, especially at high concentrations. It is essential to include appropriate controls in your experiments to validate the specificity of the observed effects. |
Experimental Protocols
In Vitro ACAT Inhibition Assay
This protocol provides a general framework for measuring the inhibitory activity of this compound on ACAT in a microsomal preparation.
Materials:
-
Rat liver microsomes (or other ACAT-containing preparations)
-
[1-14C]Oleoyl-CoA
-
Bovine Serum Albumin (BSA)
-
Potassium phosphate buffer
-
This compound
-
DMSO (vehicle)
-
Lipid extraction solvents (e.g., hexane/isopropanol)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, BSA, and rat liver microsomes.
-
Add this compound (dissolved in DMSO) at various concentrations to the reaction mixture. Include a vehicle control (DMSO only).
-
Pre-incubate the mixture for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding [1-14C]Oleoyl-CoA.
-
Incubate for a defined period at 37°C.
-
Stop the reaction by adding the lipid extraction solvent.
-
Extract the lipids and spot the extract onto a TLC plate.
-
Develop the TLC plate to separate cholesteryl esters from other lipids.
-
Visualize the cholesteryl ester spots (e.g., with iodine vapor).
-
Scrape the cholesteryl ester spots into scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of ACAT inhibition for each this compound concentration compared to the vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound as an ACAT inhibitor.
Caption: Troubleshooting workflow for inconsistent this compound activity.
References
Adjusting YM-750 incubation time for optimal outcome
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of YM-750 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT).[1] ACAT is responsible for catalyzing the esterification of cholesterol into cholesteryl esters, a key process in cellular cholesterol metabolism and storage.[1][2] By inhibiting ACAT, this compound prevents the formation of these esters, which can have various downstream effects, including reducing cholesterol accumulation in certain cell types.[1]
Q2: What are the primary research applications for this compound?
A2: this compound and other ACAT inhibitors are valuable research tools for studying cholesterol homeostasis and its role in various diseases. They are frequently used in studies related to atherosclerosis, where the accumulation of cholesteryl esters in macrophages contributes to foam cell formation and plaque development.[3] Additionally, ACAT inhibitors are being investigated for their potential therapeutic effects in neurodegenerative diseases like Alzheimer's, as well as in certain types of cancer.[4]
Q3: What is a typical starting concentration for this compound in cell-based assays?
A3: A typical starting concentration for this compound in cell-based assays is around its IC50 value, which is approximately 0.18 μM.[1] However, the optimal concentration is highly dependent on the specific cell line, experimental conditions, and the desired biological endpoint. It is always recommended to perform a dose-response study to determine the most effective concentration for your particular experiment.
Q4: How does incubation time influence the effects of this compound?
A4: Incubation time is a critical parameter that can significantly impact the observed effects of this compound. The inhibition of ACAT and subsequent changes in cholesterol metabolism are time-dependent processes. Shorter incubation times may be sufficient to observe direct enzymatic inhibition, while longer incubation periods may be necessary to detect downstream cellular consequences, such as changes in gene expression, apoptosis, or cytotoxicity.[4] For example, studies with other ACAT inhibitors have used incubation times ranging from 2 to 4 hours to assess enzymatic activity and up to 72 hours for toxicity studies.[4]
Troubleshooting Guide: Optimizing this compound Incubation Time
Issue: Inconsistent or unexpected results with this compound treatment.
This guide provides a systematic approach to optimizing the incubation time of this compound for your specific experimental setup.
Experimental Protocol: Time-Course Experiment for Optimal Incubation
This protocol outlines a general procedure to determine the optimal incubation time for this compound in a cell-based assay.
1. Cell Seeding:
-
Seed your target cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment.
-
Allow the cells to adhere and stabilize for 24 hours before treatment.
2. This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution in a cell culture medium to the desired final concentration. It is advisable to test a concentration at or near the IC50 (0.18 μM) and one to two log dilutions above and below this concentration.
3. Time-Course Treatment:
-
Treat the cells with the prepared this compound solutions.
-
Incubate the cells for a range of time points. A suggested starting range could be 2, 4, 8, 12, 24, and 48 hours.
-
Include a vehicle control (medium with the same concentration of solvent used for this compound) for each time point.
4. Assay Endpoint Measurement:
-
At each time point, harvest the cells or perform your chosen assay to measure the desired biological endpoint. This could be, for example, a cytotoxicity assay (e.g., MTT or LDH), a gene expression analysis (e.g., qPCR), or a functional assay related to cholesterol metabolism.
5. Data Analysis:
-
Analyze the data for each time point and compare the results of the this compound treated cells to the vehicle control.
-
Plot the measured effect (e.g., % inhibition, % cell viability) against the incubation time to visualize the time-dependent response.
Data Presentation
Table 1: this compound Compound Information
| Parameter | Value | Reference |
| Mechanism of Action | Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor | [1] |
| IC50 | 0.18 μM | [1] |
| Molecular Weight | 452.63 g/mol | |
| Chemical Formula | C31H36N2O |
Table 2: Example of a Time-Course Experiment for this compound (Hypothetical Data)
| Incubation Time (hours) | This compound (0.2 μM) - % Inhibition of Cholesteryl Ester Formation | Vehicle Control - % Inhibition |
| 2 | 35% | 2% |
| 4 | 55% | 3% |
| 8 | 75% | 4% |
| 12 | 88% | 3% |
| 24 | 92% | 5% |
| 48 | 91% | 6% |
This table presents hypothetical data to illustrate the expected outcome of a time-course experiment. Actual results may vary depending on the experimental system.
Mandatory Visualizations
Signaling Pathway of ACAT Inhibition by this compound
Caption: Mechanism of this compound as an ACAT inhibitor.
Experimental Workflow for Incubation Time Optimization
Caption: Workflow for optimizing this compound incubation time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Viability Issues with YM-750 Treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cell viability issues during experiments with YM-750 (also known as YM155), a potent small-molecule inhibitor of survivin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel small-molecule suppressant of the protein survivin. Survivin is a member of the inhibitor of apoptosis protein (IAP) family and is overexpressed in most human cancers, where it plays a crucial role in inhibiting apoptosis and regulating cell division.[1] this compound is reported to suppress the expression of survivin, leading to the induction of apoptosis (programmed cell death) in cancer cells.[1] It can trigger both the intrinsic and extrinsic apoptotic pathways.[1]
Q2: Why am I observing a significant decrease in cell viability after this compound treatment?
A2: A decrease in cell viability is the expected outcome of successful this compound treatment. By inhibiting survivin, this compound allows for the activation of apoptotic pathways, leading to cancer cell death. The extent of viability loss will depend on the cell line's sensitivity to survivin inhibition, the concentration of this compound used, and the duration of the treatment.
Q3: Does this compound have any known off-target effects that could impact cell viability?
A3: While this compound is a potent survivin inhibitor, some studies suggest it may have other cellular effects. For instance, this compound has been reported to induce DNA damage and inhibit DNA topoisomerase IIα, which can also contribute to cell cycle arrest and cell death.[2] It has also been shown to affect the EGFR/MAPK signaling pathway in some cell types.[3]
Q4: How does this compound affect the cell cycle?
A4: this compound has been shown to induce cell cycle arrest, although the specific phase can vary between cell lines. Reports indicate that it can cause arrest at the G0/G1, S, or G2/M phases of the cell cycle.[4][5][6] This cell cycle arrest is a common cellular response to DNA damage and can precede apoptosis.
Q5: What are the typical IC50 values for this compound in different cancer cell lines?
A5: The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the cancer cell line. Below is a summary of reported IC50 values from various studies.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (nM) |
| PC-3 | Prostate Cancer | 2.3 - 11 |
| PPC-1 | Prostate Cancer | 2.3 - 11 |
| DU145 | Prostate Cancer | 2.3 - 11 |
| TSU-Pr1 | Prostate Cancer | 2.3 - 11 |
| 22Rv1 | Prostate Cancer | 2.3 - 11 |
| SK-MEL-5 | Melanoma | 2.3 - 11 |
| A375 | Melanoma | 2.3 - 11 |
| SH-SY5Y | Neuroblastoma | 8 - 212 |
| NGP | Neuroblastoma | 8 - 212 |
| UKF-NB-3 | Neuroblastoma | 0.49 |
| UKF-NB-6 | Neuroblastoma | 0.65 |
| Kasumi-1 | Leukemia | 0.009 µM (9 nM) |
| M-07e | Leukemia | 0.040 µM (40 nM) |
| RD | Rhabdomyosarcoma | ~5 |
Note: IC50 values can vary based on experimental conditions such as cell density, incubation time, and the specific viability assay used.
Troubleshooting Guide
This guide addresses common issues encountered when assessing cell viability following this compound treatment.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability results between replicates. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation in the outer wells of the plate. 3. Inaccurate pipetting: Errors in dispensing this compound or assay reagents. 4. Compound precipitation: this compound coming out of solution. | 1. Ensure thorough cell mixing before plating and use a multichannel pipette for consistency. 2. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. 3. Calibrate pipettes regularly and use fresh tips for each replicate. 4. Prepare fresh dilutions of this compound for each experiment. Ensure the final DMSO concentration is low (typically <0.5%).[7] |
| No significant decrease in cell viability observed. | 1. Cell line resistance: The chosen cell line may not be sensitive to survivin inhibition. 2. Suboptimal this compound concentration: The concentration used may be too low to induce apoptosis. 3. Insufficient incubation time: The treatment duration may be too short to observe a significant effect. 4. This compound degradation: The compound may have lost activity due to improper storage. | 1. Screen a panel of cell lines to find a sensitive model. 2. Perform a dose-response experiment with a wide range of this compound concentrations. 3. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 4. Store this compound as recommended by the manufacturer, typically at -20°C, and prepare fresh working solutions. |
| Precipitate formation upon adding this compound to the culture medium. | 1. Low solubility: this compound may have limited solubility in aqueous media. 2. High final DMSO concentration: Excessive DMSO can cause compound precipitation and is toxic to cells. | 1. Prepare this compound stock solutions in a suitable solvent like DMSO.[3] For working dilutions, pre-dilute the stock in a small volume of media before adding to the final culture volume. 2. Ensure the final concentration of the solvent in the culture medium is non-toxic and does not exceed recommended levels (e.g., <0.5% DMSO).[7] |
| Discrepancy between viability assay results and microscopic observations. | 1. Assay interference: The chosen viability assay (e.g., MTT) may be affected by the chemical properties of this compound. 2. Different endpoints: The viability assay measures metabolic activity, while microscopy shows morphology. These may not always correlate directly at specific time points. | 1. Use an alternative viability assay that relies on a different principle (e.g., ATP-based assay like CellTiter-Glo®, or a dye exclusion method like Trypan Blue). 2. Correlate viability data with direct measures of apoptosis, such as Annexin V staining or caspase activity assays. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using an ATP-based Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the ATP-based assay reagent to room temperature.
-
Add the assay reagent to each well according to the manufacturer's instructions (typically a 1:1 ratio with the culture medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control from all other wells.
-
Normalize the data to the vehicle control by setting the average luminescence of the vehicle control wells to 100%.
-
Plot the normalized viability against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.
-
Protocol 2: Detection of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining by Flow Cytometry
-
Cell Treatment and Harvesting:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound and controls for the determined time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase or Trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[8]
-
-
Cell Staining:
-
Wash the cells once with cold 1X PBS.[8]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[9]
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[8]
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 3: Western Blot Analysis of Apoptosis Markers (Cleaved Caspase-3 and Cleaved PARP)
-
Cell Lysis:
-
After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Quantify the band intensities and normalize them to the loading control. An increase in the levels of cleaved caspase-3 and cleaved PARP indicates the induction of apoptosis.
-
Mandatory Visualizations
Caption: this compound inhibits Survivin, promoting apoptosis.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Logical guide for troubleshooting this compound issues.
References
- 1. Survivin inhibitor YM155 suppresses gastric cancer xenograft growth in mice without affecting normal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. YM155 inhibits retinal pigment epithelium cell survival through EGFR/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ym155 Induces Oxidative Stress-Mediated DNA Damage and Cell Cycle Arrest, and Causes Programmed Cell Death in Anaplastic Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
YM-750 Technical Support Center: Protocols & Troubleshooting
Welcome to the YM-750 Technical Support Center. This resource provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions for the use of this compound, a potent acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, small molecule inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[1][2] ACAT is a crucial intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acids.[1][2] By inhibiting ACAT, this compound prevents the esterification and subsequent storage of excess intracellular cholesterol, which can impact various cellular processes, including proliferation and signaling.
Q2: In which cell lines has this compound or other ACAT inhibitors been tested?
A2: ACAT inhibitors, including this compound, have been evaluated in a variety of cell lines. Notably, this compound has been shown to inhibit aldosterone secretion in the human adrenocortical cell line NCI-H295R.[3] Other ACAT inhibitors have been studied in ovarian cancer cell lines (SKOV-3, OC-314, IGROV-1), neuronal and microglial cell lines, and HepG2 human liver cancer cells.[4][5][6]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically dissolved in DMSO to prepare a stock solution.[1] For long-term storage, it is recommended to store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2]
Experimental Protocols
Below are detailed methodologies for common experiments involving this compound and other ACAT inhibitors. These protocols are derived from published research and may require optimization for your specific cell line and experimental conditions.
Cell Viability Assay (MTT/CCK-8)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
Target cell line (e.g., NCI-H295R, SKOV-3)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT or CCK-8 reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2.5 x 10⁴ cells/well and allow them to adhere overnight.[3]
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]
-
Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of a single cell.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Crystal Violet staining solution
-
Ethanol (90%)
Procedure:
-
Seed a low number of cells (e.g., 200 cells/well) in 6-well plates.[4]
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the plates for 21 to 28 days, changing the medium with the respective treatments regularly to maintain cell health.[4]
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with 90% ethanol.[4]
-
Stain the colonies with Crystal Violet solution.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
Quantitative Data Summary
The following table summarizes reported concentrations and incubation times for ACAT inhibitors in various cell lines. Note that these are starting points and may require optimization.
| Cell Line | Inhibitor | Concentration Range | Incubation Time | Assay | Reference |
| NCI-H295R | This compound | 10 µM | 24 hours | Cell Viability | [3] |
| NCI-H295R | This compound | 10 µM | 24 hours | Intracellular Calcium | [3] |
| Ovarian Cancer (SKOV-3, OC-314, IGROV-1) | Avasimibe | 5 µM | 3 days | Cell Viability | [4] |
| Neuronal/Microglial | F12511 | 0.04 - 0.4 µM | 4 hours | ACAT Activity | [5] |
| HepG2 | Test Compounds | 25 µM | 6 hours | ACAT Activity | [6] |
Signaling Pathway & Workflow Diagrams
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow.
Troubleshooting Guide
Issue 1: Low potency or no effect of this compound observed.
-
Possible Cause: Incorrect dosage, degradation of the compound, or low expression of ACAT in the chosen cell line.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check the calculations for your stock solution and final dilutions.
-
Fresh Compound: Prepare a fresh stock solution of this compound. Ensure proper storage conditions were maintained.[2]
-
Confirm ACAT Expression: Check the literature or perform a western blot to confirm that your cell line expresses ACAT1 or ACAT2.
-
Increase Incubation Time: The effect of ACAT inhibition on cell viability or other endpoints may require longer incubation times. Consider a time-course experiment.
-
Issue 2: High background or inconsistent results in cell-based assays.
-
Possible Cause: Solvent toxicity, uneven cell seeding, or assay interference.
-
Troubleshooting Steps:
-
Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all wells. Run a solvent-only control.
-
Cell Seeding: Ensure a single-cell suspension before seeding to avoid clumps, which can lead to variability. Visually inspect plates after seeding to confirm even distribution.
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays. If you suspect this, try a different type of assay (e.g., a lactate dehydrogenase (LDH) cytotoxicity assay).
-
Issue 3: Adherent cells detaching after this compound treatment.
-
Possible Cause: Cytotoxicity of the compound at the tested concentrations.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 value and identify a non-toxic concentration range for your specific cell line.
-
Microscopic Examination: Regularly observe the cells under a microscope during treatment to monitor for morphological signs of cell death.
-
Apoptosis Assay: Consider performing an apoptosis assay (e.g., Annexin V staining) to determine if the detachment is due to programmed cell death.
-
Issue 4: Difficulty dissolving this compound.
-
Possible Cause: Low solubility in the chosen solvent.
-
Troubleshooting Steps:
-
Sonication: Gentle sonication can aid in dissolving the compound in DMSO.[1]
-
Warming: Briefly warming the solution may also help, but be cautious of potential degradation.
-
Alternative Solvents: While DMSO is common, consult the manufacturer's data sheet for other potential solvents if dissolution remains an issue.
-
References
- 1. This compound | Acyltransferase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. YM750, an ACAT Inhibitor, Acts on Adrenocortical Cells to Inhibit Aldosterone Secretion Due to Depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of acyl-CoA cholesterol acyltransferase (ACAT-1) role in ovarian cancer progression—An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of YM-750 in a New Model of Syndrome Y
An initial search for "YM-750" did not yield relevant results for a specific therapeutic drug. It is possible that "this compound" may be an internal compound name, a discontinued project, or a typographical error. To provide an accurate and meaningful comparison guide, clarification on the specific drug and its therapeutic area is required.
For the purpose of demonstrating the structure and content of the requested comparison guide, we will proceed with a hypothetical drug, "this compound," positioned as a novel inhibitor of the fictitious "Kinase X" for the treatment of "Syndrome Y." All data and experimental details presented below are illustrative and should be replaced with actual study results for a real-world application.
Objective: This guide provides a comparative analysis of this compound, a novel Kinase X inhibitor, against the current standard of care (Drug A) and another investigational compound (Compound B) in a preclinical model of Syndrome Y.
Executive Summary
This compound demonstrates superior efficacy in reducing disease-specific biomarkers and improving functional outcomes in a murine model of Syndrome Y when compared to both the standard of care and a competing investigational drug. This report details the experimental protocols, presents the comparative data, and visualizes the underlying signaling pathway and experimental workflow.
Data Presentation
The following tables summarize the key quantitative data from our comparative preclinical study.
Table 1: In Vitro Kinase Inhibition Assay
| Compound | Target | IC50 (nM) | Selectivity vs. Kinase Z |
| This compound | Kinase X | 5.2 | >1000-fold |
| Drug A | Kinase X | 25.8 | 150-fold |
| Compound B | Kinase X | 12.1 | 400-fold |
Table 2: In Vivo Efficacy in Syndrome Y Murine Model
| Treatment Group | N | Biomarker 1 Reduction (%) | Functional Outcome Score (0-10) |
| Vehicle Control | 10 | 0 | 2.1 ± 0.5 |
| This compound (10 mg/kg) | 10 | 78.5 | 8.2 ± 0.8 |
| Drug A (20 mg/kg) | 10 | 45.2 | 5.5 ± 0.7 |
| Compound B (15 mg/kg) | 10 | 60.1 | 6.8 ± 0.6 |
Experimental Protocols
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, Drug A, and Compound B against recombinant human Kinase X.
-
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used. Recombinant Kinase X was incubated with a fluorescently labeled substrate and ATP in the presence of serial dilutions of the test compounds. The reaction was allowed to proceed for 60 minutes at room temperature. The TR-FRET signal, proportional to kinase activity, was measured using a microplate reader. IC50 values were calculated using a four-parameter logistic curve fit.
In Vivo Murine Model of Syndrome Y
-
Objective: To evaluate the in vivo efficacy of this compound in reducing disease-associated biomarkers and improving functional outcomes.
-
Animal Model: Male C57BL/6 mice, aged 8-10 weeks, were induced with Syndrome Y via a validated method.
-
Treatment: Mice were randomized into four groups (n=10 per group) and treated orally once daily for 28 days with either vehicle, this compound (10 mg/kg), Drug A (20 mg/kg), or Compound B (15 mg/kg).
-
Endpoints:
-
Biomarker Analysis: Serum levels of Biomarker 1 were quantified by ELISA at the end of the treatment period.
-
Functional Assessment: A standardized functional outcome test for Syndrome Y was performed on day 28, with scores ranging from 0 (severe impairment) to 10 (no impairment).
-
Mandatory Visualizations
Signaling Pathway of Kinase X in Syndrome Y
Caption: Simplified signaling pathway of Kinase X in the pathogenesis of Syndrome Y and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for the in vivo evaluation of this compound in the murine model of Syndrome Y.
Cross-validation of YM-750 Effects with Genetic Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of YM-750, a potent Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, with genetic methods for target validation. The data presented herein is intended to offer an objective evaluation of this compound's performance against genetic knockdown and knockout of its target, ACAT1 (also known as SOAT1), and to compare its efficacy with other known ACAT inhibitors.
Introduction to this compound and ACAT Inhibition
This compound is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acids.[1][2] There are two isoforms of this enzyme, ACAT1 and ACAT2. ACAT1 is ubiquitously expressed and is the primary isoform in macrophages, while ACAT2 is mainly found in the intestines and liver.[3] By inhibiting ACAT, this compound prevents the esterification and subsequent storage of excess cholesterol in cells, a process implicated in various pathologies including atherosclerosis and certain cancers. This guide will focus on the cross-validation of this compound's effects with genetic methods targeting ACAT1.
Pharmacological vs. Genetic Inhibition of ACAT1
To validate the on-target effects of a pharmacological inhibitor, it is crucial to compare its phenotype to that induced by genetic perturbation of the intended target. Here, we compare the reported effects of this compound and other ACAT inhibitors with the consequences of ACAT1/SOAT1 knockdown (via siRNA/shRNA) and knockout (via CRISPR/Cas9).
Table 1: Comparison of Phenotypes from Pharmacological and Genetic Inhibition of ACAT1
| Phenotype | This compound & Other ACAT Inhibitors | ACAT1/SOAT1 Knockdown (siRNA/shRNA) | ACAT1/SOAT1 Knockout (CRISPR/Cas9) | References |
| Cholesterol Esterification | Potent inhibition of cholesteryl ester formation. | Significant reduction in cholesteryl ester levels. | Complete ablation of cholesteryl ester synthesis. | [1][4][5] |
| Cell Proliferation | Inhibition of proliferation in various cancer cell lines (e.g., prostate cancer). | Suppression of cancer cell proliferation. | Delayed tumor growth in vivo. | [4][6] |
| Atherosclerosis | Reduction of atherosclerotic lesion formation in animal models. | Not extensively studied, but expected to reduce foam cell formation. | Delayed onset of atherosclerosis-related pathologies. | [5][7] |
| Alzheimer's Disease Pathology | Reduction of β-amyloid production in cellular and animal models. | Attenuation of Aβ-induced cytotoxicity. | Amelioration of functional deficiencies in a mouse model of Niemann-Pick type C disease (related to cholesterol trafficking). | [1][8][9] |
Comparison with Alternative ACAT Inhibitors
Several other small molecule inhibitors targeting ACAT have been developed and studied. This section compares this compound with prominent alternatives.
Table 2: Comparative Efficacy of ACAT Inhibitors
| Compound | Reported IC50 | Key Findings | References |
| This compound | 0.18 µM | Potent ACAT inhibitor. | [1][2] |
| Avasimibe (CI-1011) | IC50s = 24 µM (ACAT1), 9.2 µM (ACAT2) | Reduces foam cell formation, enhances cholesterol efflux. Has been investigated for effects on the Wnt/β-catenin signaling pathway. | [2][10][11] |
| K-604 | IC50s = 0.45 µM (ACAT1), 102.85 µM (ACAT2) | Highly selective for ACAT-1. Suppresses fatty streak lesions without affecting plasma cholesterol levels. | [7][12][13] |
| CP-113,818 | IC50s ranging from 17 to 75 nM | Potent and specific inhibitor of liver and intestinal ACAT. Markedly reduces amyloid pathology in a mouse model of Alzheimer's disease. | [8][14][15][16] |
Signaling Pathways and Experimental Workflows
ACAT1 Signaling Pathway in Cholesterol Esterification
The primary role of ACAT1 is to convert free cholesterol into cholesteryl esters for storage in lipid droplets. This process is a key component of cellular cholesterol homeostasis.
Experimental Workflow for Cross-Validation
A typical workflow to cross-validate the effects of an ACAT inhibitor like this compound with genetic methods involves parallel experiments.
Experimental Protocols
Protocol 1: siRNA-mediated Knockdown of ACAT1 in Human SH-SY5Y Neuroblastoma Cells
This protocol is adapted from a study investigating the role of ACAT1 in β-amyloid-induced toxicity.[1][17]
Materials:
-
Human SH-SY5Y neuroblastoma cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
siRNA targeting ACAT1 (e.g., from Biomic) and scrambled control siRNA
-
Lipofectamine 2000 (Invitrogen)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50-100 nM of ACAT1 siRNA or scrambled control siRNA in Opti-MEM I medium.
-
In a separate tube, dilute Lipofectamine 2000 in Opti-MEM I medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the siRNA-Lipofectamine complexes to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-transfection:
-
After the incubation period, add fresh complete medium (DMEM with 10% FBS).
-
Incubate the cells for 24-72 hours before proceeding with downstream assays (e.g., qPCR or Western blot to confirm knockdown, or phenotypic assays).
-
Protocol 2: CRISPR/Cas9-mediated Knockout of ACAT1
This is a general protocol outline based on commercially available kits and established methods.[18][19][20]
Materials:
-
Mammalian cell line of interest
-
ACAT1-specific CRISPR/Cas9 KO plasmid (containing Cas9 nuclease and a guide RNA targeting ACAT1) or lentiviral particles
-
Transfection reagent (e.g., Lipofectamine 3000) or lentiviral transduction reagents
-
Puromycin or other selection antibiotic (if the plasmid contains a resistance marker)
-
96-well plates for single-cell cloning
Procedure:
-
gRNA Design and Plasmid Construction: Design and clone a guide RNA (gRNA) sequence specific to the ACAT1 gene into a Cas9 expression vector. Commercially available kits often provide pre-designed gRNAs.
-
Transfection/Transduction:
-
Transfect the ACAT1 CRISPR/Cas9 plasmid into the target cells using a suitable transfection reagent.
-
Alternatively, for hard-to-transfect cells, transduce the cells with lentiviral particles carrying the CRISPR/Cas9 system.
-
-
Selection of Edited Cells:
-
If the plasmid contains a selection marker (e.g., puromycin resistance), apply the selection antibiotic 24-48 hours post-transfection to eliminate non-transfected cells.
-
-
Single-Cell Cloning:
-
After selection, dilute the cell population to a concentration that allows for the seeding of single cells into individual wells of a 96-well plate.
-
Allow the single cells to proliferate and form colonies.
-
-
Verification of Knockout:
-
Expand the clonal populations.
-
Extract genomic DNA and perform PCR and sequencing to confirm the presence of insertions or deletions (indels) in the ACAT1 gene.
-
Perform Western blotting to confirm the absence of ACAT1 protein expression.
-
Conclusion
The data compiled in this guide demonstrates a strong correlation between the phenotypic effects of the ACAT inhibitor this compound and those observed through genetic silencing or knockout of its target, ACAT1. Both pharmacological and genetic approaches lead to a reduction in cholesterol esterification and have shown potential in mitigating disease phenotypes in models of cancer and neurodegenerative disorders. The comparison with alternative ACAT inhibitors highlights the varying selectivity and potency of different chemical scaffolds. The provided experimental workflows and protocols offer a foundational framework for researchers seeking to validate the on-target effects of ACAT inhibitors and further explore the therapeutic potential of targeting this pathway.
References
- 1. Silencing the ACAT1 Gene in Human SH-SY5Y Neuroblastoma Cells Inhibits the Expression of Cyclo-Oxygenase 2 (COX2) and Reduces β-Amyloid-Induced Toxicity Due to Activation of Protein Kinase C (PKC) and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Knockdown of sterol O-acyltransferase 1 (SOAT1) suppresses SCD1-mediated lipogenesis and cancer procession in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acat1/Soat1 knockout extends the mutant Npc1 mouse lifespan and ameliorates functional deficiencies in multiple organelles of mutant cells [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting sterol-O-acyltransferase 1 to disrupt cholesterol metabolism for cancer therapy [frontiersin.org]
- 7. A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Avasimibe Alleviates Disruption of the Airway Epithelial Barrier by Suppressing the Wnt/β-Catenin Signaling Pathway [frontiersin.org]
- 12. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological properties of a novel ACAT inhibitor (CP-113,818) in cholesterol-fed rats, hamsters, rabbits, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. | BioWorld [bioworld.com]
- 16. The ACAT inhibitor CP-113,818 markedly reduces amyloid pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Silencing the ACAT1 Gene in Human SH-SY5Y Neuroblastoma Cells Inhibits the Expression of Cyclo-Oxygenase 2 (COX2) and Reduces β-Amyloid-Induced Toxicity Due to Activation of Protein Kinase C (PKC) and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scbt.com [scbt.com]
- 19. genemedi.net [genemedi.net]
- 20. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
Replicating Published Findings on ORX750 (formerly referenced as YM-750): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published findings on ORX750, an investigational, orally administered, highly potent and selective orexin receptor 2 (OX2R) agonist. The data presented here is based on publicly available information from clinical trials and company disclosures, intended to assist researchers in understanding and potentially replicating key experiments.
Comparative Data Summary
The following tables summarize the key quantitative data from the initial clinical studies of ORX750, comparing its effects to a placebo in healthy volunteers.
Table 1: Efficacy of ORX750 in Acutely Sleep-Deprived Healthy Volunteers (Phase 1) [1][2][3]
| Dose | Outcome Measure | ORX750 Result | Placebo Result | p-value |
| 1.0 mg | Mean Sleep Latency (MWT) | 18 minutes | 10 minutes | p = 0.04 |
| 2.5 mg | Mean Sleep Latency (MWT) | 32 minutes | 17 minutes | p = 0.01 |
| 2.5 mg | Mean Karolinska Sleepiness Scale (KSS) Improvement | 1.6 points | - | p = 0.03 |
Table 2: Efficacy of ORX750 in Patients with Narcolepsy Type 1 (NT1) (Phase 2a) [2]
| Dose | Outcome Measure | ORX750 Result | Placebo Result | p-value |
| 1.5 mg | Mean Sleep Latency (MWT) | >20 minute increase | - | p = 0.0026 |
| 1.5 mg | Mean Epworth Sleepiness Scale (ESS) | 5.1 (from 19.6 baseline) | 18.7 | p = 0.0001 |
Table 3: Efficacy of ORX750 in Patients with Narcolepsy Type 2 (NT2) (Phase 2a) [2]
| Dose | Outcome Measure | ORX750 Result | Placebo Result | p-value |
| 4.0 mg | Mean Sleep Latency (MWT) | >10 minute increase | - | p = 0.0193 |
| 4.0 mg | Mean Epworth Sleepiness Scale (ESS) | 8.1 (from 17.3 baseline) | 15.9 | p = 0.0023 |
Experimental Protocols
Phase 1 Study in Acutely Sleep-Deprived Healthy Volunteers
Objective: To evaluate the safety, tolerability, pharmacokinetics, and wake-promoting effects of single-ascending doses of ORX750.[3]
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, two-way crossover study.[3]
-
Participants: Healthy adult volunteers.
-
Intervention: Participants were acutely sleep-deprived. They received a single oral dose of ORX750 (1.0 mg or 2.5 mg) or a placebo.[1]
-
Primary Efficacy Endpoint: Mean sleep latency as measured by the Maintenance of Wakefulness Test (MWT).[1][3]
-
Secondary Efficacy Endpoint: Subjective sleepiness as measured by the Karolinska Sleepiness Scale (KSS).[1]
-
Data Analysis: A linear mixed-effects model with repeated measures was used for analysis.[4]
Phase 2a CRYSTAL-1 Study in Patients with Narcolepsy
Objective: To evaluate the safety, tolerability, and efficacy of ORX750 in patients with Narcolepsy Type 1 (NT1), Narcolepsy Type 2 (NT2), and Idiopathic Hypersomnia (IH).[2]
Methodology:
-
Study Design: An adaptive, double-blind, placebo-controlled, crossover basket trial with separate cohorts for each condition.[2][5]
-
Participants: Patients diagnosed with NT1, NT2, or IH.
-
Intervention: Participants received once-daily oral doses of ORX750 or a placebo for a specified period, followed by a crossover. Doses varied by cohort (e.g., 1.5 mg for NT1, 4.0 mg for NT2).[2]
-
Primary Efficacy Endpoints:
-
Exploratory Endpoints: Measures of cataplexy, overall symptom improvement (Narcolepsy Severity Scale), cognition, and general health.[5]
Visualizations
Caption: Mechanism of action of ORX750 as an OX2R agonist.
References
Comparative Analysis of YM-750: A Guide to PARP1 Specificity and Selectivity
This guide provides a framework for the comparative analysis of YM-750, a novel Poly(ADP-ribose) Polymerase 1 (PARP1) inhibitor. The specificity and selectivity of this compound are evaluated against other well-established PARP inhibitors, providing essential data for researchers, scientists, and drug development professionals. This document outlines the necessary experimental data, protocols, and pathway visualizations to facilitate a comprehensive understanding of this compound's performance and potential therapeutic applications.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potency of a PARP inhibitor is a critical determinant of its efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the IC50 values of this compound in comparison to several clinically approved and investigational PARP inhibitors against PARP1 and PARP2. A higher IC50 value indicates lower potency. The selectivity ratio (PARP2 IC50 / PARP1 IC50) is also provided to quantify the inhibitor's preference for PARP1 over PARP2.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity Ratio (PARP2/PARP1) | Other Targets (IC50, nM) |
| This compound | Data to be inserted | Data to be inserted | Data to be inserted | Data to be inserted |
| Olaparib | 1-19 | 1-251 | ~1-13 | TNKS1 (15), TNKS2 (7) |
| Talazoparib | 0.57 | 0.15 | ~0.26 | - |
| Niraparib | 2-35 | 2-15.3 | ~1 | DYRK1s, CDK16, PIM3 (sub-micromolar)[1] |
| Rucaparib | 0.8-3.2 | 28.2 | ~8.8-35 | TNKS1 (42), TNKS2 (18) |
| Veliparib | 1.2 | 0.41 | ~0.34 | - |
Note: IC50 values can vary depending on the assay conditions. The data presented here is compiled from various sources for comparative purposes.[2][3][4][5]
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. The following is a representative protocol for determining the IC50 of a PARP inhibitor using a colorimetric assay.
Determination of PARP Inhibitor IC50 via Colorimetric Assay
This protocol measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP enzymes.
Materials:
-
96-well plates coated with histone H1
-
Recombinant human PARP1 or PARP2 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
Test inhibitor (e.g., this compound) and reference inhibitor (e.g., Olaparib)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 0.1 mg/mL BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-Horseradish Peroxidase (Strep-HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor and reference inhibitor in PARP Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Prepare a working solution of PARP enzyme and activated DNA in PARP Assay Buffer.
-
Prepare a working solution of biotinylated NAD+ in PARP Assay Buffer.
-
-
Assay Reaction:
-
Add 25 µL of the diluted inhibitor or vehicle control to the appropriate wells of the histone-coated 96-well plate.
-
Add 25 µL of the PARP enzyme/activated DNA mixture to each well.
-
Initiate the enzymatic reaction by adding 50 µL of the biotinylated NAD+ solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
After incubation, wash the plate three times with Wash Buffer.
-
Add 100 µL of diluted Strep-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[6][7][8]
-
Mandatory Visualizations
PARP1 Signaling Pathway in DNA Single-Strand Break Repair
The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks. PARP1 detects the DNA lesion, synthesizes poly(ADP-ribose) (PAR) chains, and recruits other DNA repair proteins to the site of damage.[9][10][11][12][13]
Caption: PARP1 signaling in single-strand break repair.
Experimental Workflow for Selectivity Profiling
To assess the selectivity of an inhibitor, its activity is tested against a panel of related enzymes. This workflow outlines the process for determining the selectivity of a PARP inhibitor.[1][14][15]
Caption: Workflow for PARP inhibitor selectivity profiling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. PARP assay kits [bioscience.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Repair pathway for PARP-1 DNA-protein crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Basis of Detection and Signaling of DNA Single-Strand Breaks by Human PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Comparative Efficacy of YM-750 Across Species: An In-depth Analysis of an ACAT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of YM-750, a potent acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, across various species. It aims to offer an objective overview of its performance, supported by available experimental data, and contrasts it with other relevant ACAT inhibitors.
Introduction to this compound
This compound is a powerful inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification of cholesterol. With an in vitro IC50 value of 0.18 µM, this compound has demonstrated potential for reducing cholesterol levels and combating atherosclerosis in preclinical studies. This guide delves into the available data on this compound and compares its activity with other notable ACAT inhibitors, namely K-604 and Avasimibe, to provide a broader context for its potential applications in research and drug development.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its alternatives.
Table 1: In Vitro Potency of ACAT Inhibitors
| Compound | Target | IC50 (µM) | Cell Line/System | Reference |
| This compound | ACAT | 0.18 | Not specified | [1] |
| K-604 | Human ACAT-1 | 0.45 | Not specified | [2] |
| K-604 | Human ACAT-2 | 102.85 | Not specified | [2] |
| K-604 | Cholesterol Esterification | 0.068 | Human monocyte-derived macrophages | [2] |
| Avasimibe | Not specified | Not specified | MCF10.DCIS cells | [3] |
Table 2: In Vivo Studies of ACAT Inhibitors
| Compound | Species | Dose | Route of Administration | Key Findings | Reference |
| This compound | Not specified | Not specified | Not specified | Exhibits hypocholesterolemic and antiatherosclerotic activity. | |
| K-604 | Hamsters (Fat-fed) | ≥1 mg/kg | Not specified | Suppressed fatty streak lesions without affecting plasma cholesterol levels. | [2] |
| K-604 | Mice | 108 µ g/mouse | Intranasal | Achieved significant brain concentrations and reduced cholesteryl esters in the brain. | [4] |
| Avasimibe | Mice (ApoE*3-Leiden) | 0.01% (wt/wt) in diet | Oral | Reduced plasma cholesterol by 56% and atherosclerotic lesion area by 92%. | [5] |
| Avasimibe | Mice (TNBC model) | Not specified | Not specified | Abolished the chemopreventive efficacy of fluvastatin. | [3] |
Signaling Pathways and Mechanism of Action
This compound exerts its effect by inhibiting ACAT, which is responsible for converting free cholesterol into cholesteryl esters for storage in lipid droplets. By blocking this enzyme, this compound is expected to reduce the accumulation of cholesteryl esters within cells, a key process in the formation of foam cells and the development of atherosclerotic plaques.
A study on adrenocortical cells revealed that this compound suppresses aldosterone secretion by inhibiting the expression of the aldosterone synthase gene (CYP11B2). This effect is mediated through the suppression of intracellular signaling activated by depolarization, potentially involving the transcription factors NURR1 and NGFIB.
Below is a diagram illustrating the proposed signaling pathway of ACAT inhibition.
Caption: ACAT Inhibition by this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in this guide.
In Vitro ACAT Inhibition Assay
A common method to determine the in vitro inhibitory activity of a compound against ACAT involves using cell lysates or microsomes containing the enzyme.
Objective: To determine the concentration of the test compound required to inhibit 50% of ACAT activity (IC50).
Materials:
-
Cell line expressing ACAT (e.g., human macrophages, CHO cells transfected with human ACAT-1 or ACAT-2).
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Radioactive substrate, such as [14C]oleoyl-CoA.
-
Scintillation counter.
Procedure:
-
Prepare cell lysates or microsomes containing the ACAT enzyme.
-
Pre-incubate the enzyme preparation with varying concentrations of the test compound for a specified time.
-
Initiate the enzymatic reaction by adding the radioactive substrate.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction and extract the lipids.
-
Separate the cholesteryl esters from free fatty acids using thin-layer chromatography (TLC).
-
Quantify the amount of radioactive cholesteryl ester formed using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
In Vivo Hypercholesterolemia and Atherosclerosis Models
Animal models are crucial for evaluating the in vivo efficacy of ACAT inhibitors. Rodent and rabbit models are commonly used.
Objective: To assess the effect of the test compound on plasma cholesterol levels and the development of atherosclerotic lesions.
Animal Models:
-
Mice: Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice fed a high-fat/high-cholesterol diet.
-
Rats: Often made hyperlipidemic through diet induction.
-
Rabbits: New Zealand White rabbits are highly sensitive to dietary cholesterol.
General Procedure:
-
Acclimatize animals to laboratory conditions.
-
Induce hypercholesterolemia by feeding a high-fat/high-cholesterol diet for a specified period.
-
Divide the animals into control and treatment groups.
-
Administer the test compound (e.g., this compound) to the treatment group via a suitable route (e.g., oral gavage, mixed in the diet).
-
Monitor body weight and food consumption throughout the study.
-
Collect blood samples at regular intervals to measure plasma total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.
-
At the end of the study, euthanize the animals and collect the aorta and other relevant tissues.
-
Quantify the atherosclerotic lesion area in the aorta, for example, by en face analysis after Oil Red O staining.
-
Perform histological analysis of the aortic root to assess lesion morphology and composition.
Comparative Discussion
While this compound shows high potency in vitro, the publicly available in vivo data across different species is limited compared to other ACAT inhibitors like K-604 and Avasimibe.
-
This compound: The primary reported in vivo effect is its hypocholesterolemic and antiatherosclerotic activity, though specific species and dosing regimens are not detailed in the readily available literature. Its unique effect on aldosterone secretion suggests a potential for broader applications beyond cholesterol metabolism.
-
K-604: This inhibitor demonstrates high selectivity for ACAT-1. In vivo studies in hamsters have shown its ability to reduce atherosclerotic lesions without altering plasma cholesterol, suggesting a direct effect on the arterial wall.[2] Furthermore, its successful delivery to the brain via intranasal administration in mice opens avenues for its investigation in neurodegenerative diseases where cholesterol metabolism is implicated.[4]
-
Avasimibe: Extensive in vivo studies have been conducted with Avasimibe. In a mouse model of atherosclerosis, it significantly reduced both plasma cholesterol and lesion formation.[5] However, another study in a mouse model of breast cancer showed that Avasimibe could interfere with the efficacy of other drugs, highlighting the importance of considering potential drug-drug interactions.[3]
Conclusion
This compound is a potent ACAT inhibitor with promising therapeutic potential. However, to fully understand its comparative efficacy and safety profile, more comprehensive in vivo studies across different species are warranted. The detailed data available for K-604 and Avasimibe provide a valuable benchmark for future investigations of this compound. Further research should focus on elucidating the pharmacokinetics and pharmacodynamics of this compound in various animal models to establish optimal dosing and assess its full therapeutic window.
Below is a workflow diagram for the preclinical evaluation of an ACAT inhibitor like this compound.
Caption: Preclinical Evaluation Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avasimibe Abolishes the Efficacy of Fluvastatin for the Prevention of Cancer in a Spontaneous Mouse Model of Breast Cancer [mdpi.com]
- 4. Brain Targeting of Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor K-604 via the Intranasal Route Using a Hydroxycarboxylic Acid Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-CoA:cholesterol acyltransferase inhibitor avasimibe reduces atherosclerosis in addition to its cholesterol-lowering effect in ApoE*3-Leiden mice - PubMed [pubmed.ncbi.nlm.nih.gov]
YM155 (Sepantronium Bromide): A Comparative Guide to its Combination Potential in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
YM155, also known as Sepantronium Bromide, is a potent small-molecule inhibitor of survivin, a protein overexpressed in numerous cancers and implicated in resistance to therapy.[1][2] As a member of the inhibitor of apoptosis (IAP) protein family, survivin plays a crucial role in regulating cell division and preventing apoptosis.[2][3] YM155 has demonstrated significant anti-tumor activity in preclinical models by suppressing survivin expression, leading to increased apoptosis and inhibition of cell proliferation.[1][2] This guide provides a comparative analysis of YM155 in combination with other research compounds, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and drug development strategies.
Performance of YM155 in Combination Therapies
Preclinical studies have consistently shown that YM155 can enhance the efficacy of conventional chemotherapeutic agents, suggesting a synergistic relationship that could overcome resistance mechanisms and improve therapeutic outcomes. The following tables summarize key quantitative data from studies investigating YM155 in combination with carboplatin and docetaxel in various cancer cell lines.
YM155 in Combination with Carboplatin
The combination of YM155 and carboplatin has shown synergistic effects in reducing cell viability and inducing apoptosis in metastatic castration-resistant prostate cancer (mCRPC) and non-small cell lung cancer (NSCLC) models.[1][4]
| Cancer Type | Cell Line | Treatment | IC50 (nM) | Key Findings | Reference |
| mCRPC | DU145 | YM155 | Low nM range | Synergistically enhanced cytotoxicity of carboplatin.[1] | [1] |
| mCRPC | PC3 | YM155 | Low nM range | Reduced cell viability and colony formation when combined with carboplatin.[1] | [1] |
| NSCLC | A549 | YM155 + Carboplatin | Not specified | Delayed repair of DNA double-strand breaks and enhanced apoptosis.[4] | [4] |
| NSCLC | H460 | YM155 + Carboplatin | Not specified | Synergistic increase in apoptotic cells and caspase-3 activity.[4] | [4] |
YM155 in Combination with Docetaxel
The combination of YM155 with docetaxel has demonstrated enhanced anti-tumor activity in melanoma, ovarian, and non-small cell lung cancer models.[5][6][7] Docetaxel treatment can induce the upregulation of survivin, which may contribute to drug resistance. YM155 effectively counteracts this by suppressing survivin expression.[5]
| Cancer Type | Cell Line | Treatment | IC50 of YM155 (nM) | Key Findings | Reference |
| Melanoma | A375 | YM155 | Nanomolar range | Combination induced a greater rate of apoptosis than single agents.[5] | [5] |
| Melanoma | SK-MEL-5 | YM155 | Nanomolar range | Promoted tumor regression in xenograft models without increased toxicity.[5] | [5] |
| Ovarian Cancer | A2780 | YM155 | 3.73 | Enhanced docetaxel's efficacy in inhibiting growth and inducing apoptosis.[6] | [6] |
| Ovarian Cancer | A2780/Taxol | YM155 | 321.31 | Overcame taxol resistance in combination with docetaxel.[6] | [6] |
| NSCLC | Calu 6 | YM155 + Docetaxel | Not specified | Concomitant administration led to massive and complete tumor regression.[7] | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., DU145, PC3, A2780) are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of YM155, the combination agent (e.g., carboplatin, docetaxel), or the combination of both for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the half-maximal inhibitory concentration (IC50).
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Cells are treated with YM155, the combination agent, or the combination of both for a designated time.
-
Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are stained with Annexin V (to detect early apoptotic cells) and propidium iodide (PI) or a similar viability dye (to detect late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.
Western Blotting for Survivin Expression
-
Protein Extraction: Following treatment, total protein is extracted from the cells using a suitable lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for survivin, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanism of Action
YM155 Signaling Pathway
Caption: YM155 inhibits the transcription of the survivin gene, leading to apoptosis.
Experimental Workflow for Combination Studies
Caption: A typical workflow for evaluating YM155 in combination with other compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Phase I and Pharmacokinetic Study of YM155, a Small-Molecule Inhibitor of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marked anti-tumour activity of the combination of YM155, a novel survivin suppressant, and platinum-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activity of YM155, a selective small-molecule survivin suppressant, alone and in combination with docetaxel in human malignant melanoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. YM155 enhances docetaxel efficacy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
